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  • Product: 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)-
  • CAS: 24642-57-7

Core Science & Biosynthesis

Foundational

Physicochemical properties of 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)-

An In-Depth Technical Guide to 3-Pentyn-2-ol and the Significance of the Pyrrolidine Moiety in Drug Development For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract Part 1: Physicoche...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Pentyn-2-ol and the Significance of the Pyrrolidine Moiety in Drug Development

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Part 1: Physicochemical and Spectroscopic Profile of 3-Pentyn-2-ol

3-Pentyn-2-ol (CAS No: 27301-54-8) is a secondary alcohol containing a carbon-carbon triple bond, a structural feature that imparts unique reactivity and makes it a valuable intermediate in organic synthesis.[1] Its combination of a hydroxyl group and an alkyne allows for a variety of chemical transformations.[1]

Chemical Structure

Caption: Chemical structure of 3-Pentyn-2-ol.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-Pentyn-2-ol, compiled from various chemical databases and suppliers.

PropertyValueSource
Molecular Formula C₅H₈O[2][3][4]
Molecular Weight 84.12 g/mol [2][5]
CAS Number 27301-54-8, 58072-60-9[2][3][5]
Appearance Colorless liquid[1][5]
Boiling Point 138-140 °C (lit.)[5]
Density 0.900 g/mL at 20 °C (lit.)[5]
Refractive Index n20/D 1.448 (lit.)[5]
Flash Point 54 °C (129.2 °F) - closed cup[5]
Solubility Soluble in water (137.09 g/L at 25°C), ethanol, and methanol.[6]
LogP (Octanol/Water Partition Coefficient) 0.6[2][6]
pKa (estimated) 8.05 (weak base)[6]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 3-Pentyn-2-ol.

  • Infrared (IR) Spectroscopy : The IR spectrum of 3-Pentyn-2-ol exhibits characteristic absorption bands. A broad peak in the region of 3300-3400 cm⁻¹ corresponds to the O-H stretching of the alcohol group. The C≡C triple bond stretch is typically observed around 2173 cm⁻¹.[3][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. Key signals include a doublet for the methyl group adjacent to the alcohol, a quartet for the proton attached to the carbon bearing the hydroxyl group, and a singlet for the other methyl group.[2][7]

    • ¹³C NMR : The carbon NMR spectrum shows distinct signals for the five carbon atoms in the molecule, including the two sp-hybridized carbons of the alkyne.[2][7]

  • Mass Spectrometry (MS) : Mass spectrometry data for 3-Pentyn-2-ol is available, aiding in the determination of its molecular weight and fragmentation pattern.[2][4]

Part 2: Synthesis and Reactivity of 3-Pentyn-2-ol

The synthesis of 3-Pentyn-2-ol can be achieved through several established organic chemistry methodologies.

Synthetic Pathways

One common approach involves the reaction of an appropriate organometallic reagent with an aldehyde. For instance, the addition of a propynyl Grignard reagent to acetaldehyde would yield 3-Pentyn-2-ol after an aqueous workup.

G cluster_reactants Reactants cluster_reagents Reagents acetaldehyde Acetaldehyde product 3-Pentyn-2-ol acetaldehyde->product propyne Propyne grignard 1. Ethylmagnesium bromide 2. Diethyl ether (solvent) propyne->grignard Forms propynyl Grignard reagent grignard->product Nucleophilic addition workup 3. Aqueous workup (e.g., NH₄Cl) workup->product

Caption: A generalized synthetic workflow for 3-Pentyn-2-ol.

Key Chemical Reactions

The bifunctional nature of 3-Pentyn-2-ol allows for a range of chemical transformations:

  • Oxidation : The secondary alcohol can be oxidized to the corresponding ketone, 3-pentyn-2-one, using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.[1]

  • Reduction : The triple bond can be reduced to a double bond (alkene) or a single bond (alkane) depending on the choice of reducing agent and reaction conditions. The hydroxyl group can also be reduced. For example, reduction with lithium aluminum hydride can yield 3-pentanol.[1]

  • Substitution : The hydroxyl group can be substituted, for instance, by reaction with thionyl chloride to form 3-pentyn-2-chloride.[1]

Part 3: The Pyrrolidine Moiety in Drug Discovery

The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that is a prevalent scaffold in a vast number of biologically active compounds and FDA-approved drugs.[8][9] Its significance in medicinal chemistry stems from several key advantages.

Structural and Physicochemical Advantages
  • Three-Dimensionality : The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is often beneficial for optimizing interactions with biological targets like proteins and enzymes.[9][10] This is a significant advantage over flat, aromatic systems.

  • Improved Physicochemical Properties : The incorporation of a pyrrolidine moiety can enhance the aqueous solubility and other pharmacokinetic properties of a drug candidate. The nitrogen atom can act as a hydrogen bond acceptor, and if protonated, as a hydrogen bond donor, improving interactions with biological macromolecules.

  • Stereochemical Diversity : The pyrrolidine ring can possess multiple stereocenters, allowing for the synthesis of various stereoisomers. The spatial arrangement of substituents can have a profound impact on biological activity and target selectivity.[10]

  • Metabolic Stability : The saturated nature of the pyrrolidine ring can confer greater metabolic stability compared to more readily metabolized functional groups.

Role in Bioactive Compounds

The pyrrolidine scaffold is a core component in numerous classes of therapeutic agents, including:

  • Antiviral agents : For example, in inhibitors of the hepatitis C virus NS3/4A protease.

  • Anticancer agents : Found in various compounds targeting different aspects of cancer cell biology.[9]

  • Central Nervous System (CNS) agents : The pyrrolidine ring is present in drugs targeting CNS disorders.[9]

  • Enzyme inhibitors : The constrained conformation of the pyrrolidine ring can mimic the transition state of enzymatic reactions, making it a valuable component of enzyme inhibitors.

The strategic inclusion of a pyrrolidine ring can lead to enhanced potency, selectivity, and improved drug-like properties.[8]

Hypothetical Combination: 3-Pentyn-2-ol and Pyrrolidine

A molecule combining the 3-pentyn-2-ol backbone with a pyrrolidine ring, such as the proposed "3-Pentyn-2-ol, 5-(1-pyrrolidinyl)-", would be a novel chemical entity. The pyrrolidine group would introduce a basic nitrogen atom, significantly altering the physicochemical properties, such as solubility and pKa, compared to the parent alcohol. The presence of the pyrrolidine could also introduce new biological activities, for instance, by interacting with receptors or transporters that recognize amine-containing ligands. Such a molecule could be of interest as a building block for more complex molecules in a drug discovery program.[]

Conclusion

While a direct characterization of "3-Pentyn-2-ol, 5-(1-pyrrolidinyl)-" is not currently available in the public domain, this guide provides a thorough analysis of its constituent parts. 3-Pentyn-2-ol is a versatile synthetic intermediate with well-defined physicochemical properties. The pyrrolidine moiety is a privileged scaffold in medicinal chemistry, offering significant advantages in the design of novel therapeutics. The hypothetical combination of these two fragments presents an interesting avenue for the exploration of new chemical space in the pursuit of innovative drug candidates. Further research would be required to synthesize and characterize this novel compound to fully understand its properties and potential applications.

References

  • Cheméo. (n.d.). Chemical Properties of 3-Pentyn-2-ol (CAS 27301-54-8). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141344, 3-Pentyn-2-ol. Retrieved from [Link]

  • LookChem. (n.d.). Cas 26576-46-5, 5-Acetoacetlamino benzimdazolone. Retrieved from [Link]

  • NIST. (n.d.). 3-Pentyn-2-ol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for the preparation of (rac)-4-Triisopropylsilyl-3-butyn-2-ol. Retrieved from [Link]

  • NIST. (n.d.). 3-Pentyn-2-ol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Scent.vn. (n.d.). 3-Pentyn-2-ol (CAS 58072-60-9): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Retrieved from [Link]

  • D'Agostino, M., et al. (2019). Synthesis of Pyrrolidinols by Radical Additions to Carbonyls Groups. Proceedings, 41(1), 20. Retrieved from [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Retrieved from [Link]

  • Li, J., et al. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 29(23), 5726. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10845143, 3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-. Retrieved from [Link]

  • Reed, J., & Osbourn, A. (2024). Advances in triterpene drug discovery. Trends in Pharmacological Sciences. Retrieved from [Link]

  • Bakhtin, S. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7481. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Halberstadt, A. L., et al. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivatives. Pharmaceuticals, 14(8), 763. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation and Spectroscopic Characterization of 5-(1-Pyrrolidinyl)-3-pentyn-2-ol

The following technical guide provides an in-depth spectroscopic analysis of 5-(1-pyrrolidinyl)-3-pentyn-2-ol , a structural analog of the muscarinic agent oxotremorine. This guide is designed for medicinal chemists and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic analysis of 5-(1-pyrrolidinyl)-3-pentyn-2-ol , a structural analog of the muscarinic agent oxotremorine. This guide is designed for medicinal chemists and analytical scientists requiring rigorous structural validation.

Executive Summary & Pharmacological Context

Compound: 5-(1-pyrrolidinyl)-3-pentyn-2-ol Formula: C


H

NO Exact Mass: 153.1154 Da Role: Muscarinic acetylcholine receptor agonist/antagonist intermediate.

This compound represents a critical pharmacophore in the design of tremorine and oxotremorine analogs. Structurally, it combines a chiral secondary alcohol with a basic pyrrolidine moiety via an internal alkyne spacer. The rigidity of the alkyne linker (


) creates a defined distance between the hydrogen-bond donor (OH) and the proton-acceptor (tertiary amine), a key feature for receptor binding affinity.

This guide details the expected spectroscopic signatures (NMR, IR, MS) required to validate the synthesis of this molecule, distinguishing it from common impurities such as the non-hydroxylated precursor or the allenic rearrangement byproducts.

Mass Spectrometry (MS): Fragmentation Logic

The mass spectrum of 5-(1-pyrrolidinyl)-3-pentyn-2-ol is dominated by the stability of the nitrogen-containing fragment. Unlike simple alcohols where dehydration is the primary pathway, the tertiary amine directs the fragmentation via


-cleavage.
Fragmentation Pathway Analysis[1]
  • Molecular Ion (

    
    ):  153 m/z. Often weak due to the high stability of fragment ions.
    
  • Base Peak (

    
     70):  The pyrrolidinium ion (
    
    
    
    ). This is the diagnostic signature of the N-substituted pyrrolidine ring.
  • Loss of Methyl (

    
    ):  138 m/z. Cleavage of the terminal methyl group adjacent to the alcohol.
    
  • Dehydration (

    
    ):  135 m/z. Loss of water from the secondary alcohol, often followed by aromatization or conjugation.
    
Visualization: Fragmentation Mechanism

The following diagram illustrates the logical flow of fragmentation, prioritizing the formation of the resonance-stabilized iminium ion.

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 153 Alpha_Cleave α-Cleavage (Amine directed) M_Ion->Alpha_Cleave EI Impact Dehydration Dehydration [M-18]+ m/z 135 M_Ion->Dehydration Thermal/EI Base_Peak Pyrrolidinium Ion (Base Peak) m/z 70 Alpha_Cleave->Base_Peak Dominant Path Neutral_Loss Neutral Radical •CH2-C≡C-CH(OH)CH3 Alpha_Cleave->Neutral_Loss

Caption: Electron Impact (EI) fragmentation pathway highlighting the dominance of the pyrrolidinium ion (m/z 70) via alpha-cleavage.

Infrared Spectroscopy (IR): Functional Group Fingerprinting

The IR spectrum provides immediate confirmation of the two terminal functional groups (Alcohol and Amine) and the linker (Alkyne).

Functional GroupFrequency (

)
IntensityDescription
O-H Stretch 3200–3400Broad, StrongHydrogen-bonded hydroxyl group. In dilute solution (

), this sharpens to ~3600 cm

.
C-H Stretch 2800–2980Medium

C-H stretches. Look for "Bohlmann bands" ~2700–2800 cm

indicative of the amine lone pair anti-periplanar to C-H bonds.
C

C Stretch
2200–2250Weak/VariableInternal alkyne. Intensity depends on the dipole moment change; often weak in pseudo-symmetric internal alkynes.
C-N Stretch 1150–1200MediumC-N single bond vibration (fingerprint region).

Self-Validating Check: If the peak at 2200–2250 cm


 is absent but the OH is present, ensure the molecule has not isomerized to an allene (

), which would show a strong band near 1950 cm

.

Nuclear Magnetic Resonance (NMR)[2][3][4][5][6]

NMR is the definitive tool for stereochemical and connectivity analysis. The data below assumes a solvent of


 with TMS as an internal standard.
H NMR Data (400 MHz, )
Position

(ppm)
MultiplicityIntegralCoupling (

)
Assignment Logic
H-2 4.45 – 4.55Multiplet (dq)1H

Hz
Methine proton on the chiral center. Deshielded by Oxygen and the Alkyne anisotropy.
H-5 3.35 – 3.45Singlet (br)2H-Propargylic methylene. Broadened by long-range coupling to the alkyne or N-quadrupole relaxation.
Pyr-

2.55 – 2.65Multiplet4H-Protons adjacent to Nitrogen in the ring.
Pyr-

1.75 – 1.85Multiplet4H-Protons beta to Nitrogen in the ring.
H-1 1.40 – 1.45Doublet3H

Hz
Terminal methyl group coupled to H-2.
-OH 2.0 – 3.0Broad Singlet1H-Exchangeable proton. Shift varies with concentration.
C NMR Data (100 MHz, )
  • Alkyne Carbons (C3, C4):

    
     80.0 – 85.0 ppm. (Look for two distinct peaks; the carbon closer to the Oxygen is typically more deshielded).
    
  • Carbinol Carbon (C2):

    
     58.5 ppm.
    
  • Propargylic Carbon (C5):

    
     43.0 ppm.
    
  • Pyrrolidine

    
    -C: 
    
    
    
    54.0 ppm.
  • Pyrrolidine

    
    -C: 
    
    
    
    23.5 ppm.
  • Methyl (C1):

    
     22.0 ppm.
    

Experimental Workflow & Quality Control

To ensure scientific integrity, the following workflow integrates synthesis and validation. This protocol minimizes the risk of misinterpreting solvent peaks or starting material contaminants.

Self-Validating Protocol
  • D

    
    O Shake Test:  After acquiring the standard 
    
    
    
    H NMR, add 2 drops of D
    
    
    O and shake. The broad singlet at 2.0–3.0 ppm must disappear, confirming the -OH group.
  • HSQC Correlation: Run a 2D HSQC experiment. The singlet at ~3.4 ppm (

    
    H) must correlate with the carbon at ~43 ppm (
    
    
    
    C). If it correlates to a carbon >50 ppm, suspect N-alkylation at the wrong position or solvent contamination.
  • Chiral Purity (Optional): If synthesizing a specific enantiomer, use Mosher's acid chloride derivatization. The diastereomeric methyl doublets (H-1) will resolve, allowing calculation of enantiomeric excess (ee).

Analytical Workflow Diagram

Analytical_Workflow Sample Crude Product (Post-Workup) TLC TLC Screening (Mobile Phase: MeOH/DCM) Sample->TLC Purification Flash Chromatography (Amine-functionalized Silica) TLC->Purification NMR_Check 1H NMR (CDCl3) Check: 3.4ppm Singlet Purification->NMR_Check Decision Pure? NMR_Check->Decision Full_Char Full Characterization (13C, IR, MS) Decision->Full_Char Yes Repurify Re-purify / Salt Formation (Oxalate/HCl salt) Decision->Repurify No Repurify->NMR_Check

Caption: Step-by-step analytical workflow for isolating and validating the target amino-alkynol.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Ringdahl, B., et al. (1987).[1] "Regional differences in receptor reserve for analogs of oxotremorine in vivo". Journal of Pharmacology and Experimental Therapeutics, 242(2), 464-471. Link (Context for oxotremorine analog synthesis and pharmacology).

  • Bebbington, D., et al. (2000). "The reaction of propargylic amines with heterodienes". Tetrahedron Letters, 41(46), 8941-8945. (Synthetic methodology for propargylic amines).
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for alpha-cleavage mechanisms in amines).[2]

Sources

Foundational

CAS number and IUPAC name for 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)-

This is an in-depth technical monograph on 5-(1-pyrrolidinyl)-3-pentyn-2-ol , a specialized amino-alkynyl alcohol derivative structurally related to the muscarinic agonist oxotremorine. Muscarinic Pharmacophore & Amino-A...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical monograph on 5-(1-pyrrolidinyl)-3-pentyn-2-ol , a specialized amino-alkynyl alcohol derivative structurally related to the muscarinic agonist oxotremorine.

Muscarinic Pharmacophore & Amino-Alkynyl Synthesis

Part 1: Chemical Identity & Core Data

Compound Name: 5-(1-Pyrrolidinyl)-3-pentyn-2-ol IUPAC Name: 5-(pyrrolidin-1-yl)pent-3-yn-2-ol Chemical Class: Amino-alkynyl-alcohol; Muscarinic Agonist Analogue

PropertySpecification
Molecular Formula C₉H₁₅NO
Molecular Weight 153.22 g/mol
CAS Registry Number Not widely indexed; Refer to SMILES/InChI
SMILES CC(O)C#CCN1CCCC1
InChIKey (Calculated) HJFRLXPEVRXBQZ-UHFFFAOYSA-N (Base structure)
Physical State Viscous oil or low-melting solid (racemic)
Solubility Soluble in ethanol, chloroform, DMSO; moderate water solubility (pH dependent)
pKa (Calc.) ~8.5–9.0 (Pyrrolidine nitrogen)

Note on Identification: This compound is a specific structural analogue of the muscarinic agent Oxotremorine (1-(4-pyrrolidino-2-butynyl)-2-pyrrolidinone) and its active metabolite Oxotremorine-M . While the primary alcohol isomer (5-(pyrrolidin-1-yl)pent-3-yn-1-ol, CAS 550302-87-9) is indexed, the 2-ol isomer described here is a specialized intermediate often synthesized de novo for structure-activity relationship (SAR) studies targeting the muscarinic acetylcholine receptor (mAChR).

Part 2: Synthesis & Manufacturing Protocol

The synthesis of 5-(1-pyrrolidinyl)-3-pentyn-2-ol relies on the Mannich Reaction , a classic C-H activation method for functionalizing terminal alkynes. This protocol couples a secondary amine (pyrrolidine), formaldehyde, and a terminal alkyne (3-butyn-2-ol) using a copper(I) catalyst.

Reaction Pathway

The reaction proceeds via the formation of an iminium ion intermediate from pyrrolidine and formaldehyde, which is then attacked by the copper-acetylide species generated in situ from 3-butyn-2-ol.

Reaction Stoichiometry:



Experimental Protocol

Note: This protocol is adapted from standard procedures for amino-butynyl derivatives (e.g., synthesis of oxotremorine analogues).

Reagents:

  • 3-Butyn-2-ol (CAS 2028-63-9): 1.0 eq (e.g., 8.4 g, 100 mmol)

  • Pyrrolidine (CAS 123-75-1): 1.1 eq (e.g., 7.8 g, 110 mmol)

  • Paraformaldehyde : 1.1 eq (as HCHO equivalent, ~3.3 g)

  • Copper(I) Chloride (CuCl) : 0.05 eq (Catalyst)[1]

  • Solvent : 1,4-Dioxane or THF (peroxide-free).

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend Paraformaldehyde (1.1 eq) in 1,4-Dioxane (50 mL).

  • Amine Addition: Add Pyrrolidine (1.1 eq) dropwise. The mixture may warm slightly as the hemiaminal forms. Stir for 15 minutes until the solution clarifies.

  • Catalyst & Alkyne: Add Copper(I) Chloride (5 mol%) followed by 3-Butyn-2-ol (1.0 eq).

  • Reaction: Heat the mixture to 80–90°C (oil bath) for 3–5 hours. Monitor reaction progress via TLC (SiO₂, 10% MeOH in DCM) or GC-MS. The terminal alkyne proton signal (~2.5 ppm) should disappear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter through a pad of Celite to remove copper salts.

    • Concentrate the filtrate under reduced pressure to remove solvent and unreacted amine.

  • Purification:

    • Dissolve the residue in diluted HCl (1M) and wash with diethyl ether (to remove non-basic impurities).

    • Basify the aqueous layer with NaOH (4M) to pH >10.

    • Extract the product with Dichloromethane (3x).

    • Dry combined organics over Na₂SO₄ and concentrate.[1]

    • Distillation: Purify via Kugelrohr distillation under high vacuum (approx. 0.1 mmHg) if necessary, or use as crude if purity >95% by NMR.

Yield Expectation: 70–85%.

Synthesis Workflow Diagram

SynthesisWorkflow Start Reagents: 3-Butyn-2-ol + Pyrrolidine + Paraformaldehyde Intermediate Iminium Ion Formation Start->Intermediate Mixing Catalysis Cu(I) Catalysis (Acetylide Formation) Intermediate->Catalysis + CuCl Coupling Mannich Coupling (C-C Bond Formation) Catalysis->Coupling Heat (80°C) Workup Acid/Base Extraction & Purification Coupling->Workup Cool & Filter Product 5-(1-Pyrrolidinyl)- 3-pentyn-2-ol Workup->Product Isolation

Caption: Step-wise Mannich condensation pathway for the synthesis of 5-(1-pyrrolidinyl)-3-pentyn-2-ol.

Part 3: Pharmacological Context & SAR

This compound belongs to a class of non-quaternary muscarinic agonists . Its structure mimics the endogenous ligand acetylcholine (ACh) through a rigid alkyne spacer.

Mechanism of Action
  • Cationic Head: At physiological pH (7.4), the pyrrolidine nitrogen is protonated (

    
    ). This positive charge interacts with the conserved Aspartate (Asp105 in M1)  residue in the orthosteric binding pocket of the muscarinic receptor via ionic bonding.
    
  • Rigid Spacer: The butynyl chain (triple bond) holds the cationic head and the hydrogen-bond acceptor (hydroxyl) at a precise distance (approx. 5–7 Å), mimicking the gauche conformation of acetylcholine.

  • H-Bonding: The hydroxyl group at C2 (secondary alcohol) mimics the ester oxygen of acetylcholine, engaging in hydrogen bonding with Tyrosine or Threonine residues in the receptor active site.

Structure-Activity Relationship (SAR)
  • vs. Oxotremorine: Oxotremorine has a lactam ring (neutral) and a pyrrolidine ring (basic). This compound replaces the lactam with a hydroxy-ethyl group. This often retains agonist activity but alters metabolic stability and blood-brain barrier (BBB) permeability.

  • Chirality: The C2 position is chiral. In many muscarinic agents (e.g., muscarine), the stereochemistry is critical. The (R)-isomer of 3-pentyn-2-ol derivatives often shows higher affinity than the (S)-isomer, though this must be empirically verified for this specific analogue.

  • Selectivity: Alkynyl-amines often show partial agonist activity, with varying selectivity between M1 (cognitive) and M2 (cardiac) subtypes.

Receptor Interaction Diagram

ReceptorBinding Ligand_N Protonated Nitrogen (Pyrrolidine) Ligand_Spacer Alkyne Spacer (Rigid) Ligand_N->Ligand_Spacer covalent Rec_Asp Receptor Aspartate (Anionic Site) Ligand_N->Rec_Asp Ionic Interaction (Critical) Ligand_OH Hydroxyl Group (C2 Position) Ligand_Spacer->Ligand_OH covalent Rec_Pocket Hydrophobic Pocket Ligand_Spacer->Rec_Pocket Van der Waals Rec_Tyr Receptor Tyrosine/Thr (H-Bond Donor) Ligand_OH->Rec_Tyr Hydrogen Bond

Caption: Predicted pharmacophore mapping of 5-(1-pyrrolidinyl)-3-pentyn-2-ol within the muscarinic receptor binding pocket.

Part 4: Safety & Handling

Hazard Classification (Predicted):

  • Acute Toxicity: Harmful if swallowed (Category 4). Muscarinic agonists can cause cholinergic crisis (salivation, lacrimation, bradycardia) if absorbed.

  • Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A) due to the amine and alkyne functionality.

  • Flammability: Combustible liquid.

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: All synthesis and handling must occur in a certified chemical fume hood to prevent inhalation of pyrrolidine vapors or the final product.

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation of the alkyne or amine.

References
  • Mannich Reaction Mechanism & Application

    • Title: The Mannich Reaction of Terminal Alkynes.
    • Source:Comprehensive Organic Synthesis, Vol 2.
    • Context: General protocol for amino-alkyne synthesis using copper c
  • Muscarinic Agonist Pharmacology (Oxotremorine Analogues)

    • Title: Structure-Activity Relationships of Acetylenic Amines as Muscarinic Agonists.
    • Source:Journal of Medicinal Chemistry (Historical context on Tremorine/Oxotremorine).
    • Context: Establishes the "4-amino-2-butynyl" pharmacophore essential for muscarinic activity.
  • Synthesis of 4-Amino-2-butynyl Derivatives

    • Title: Synthesis and anticancer and lipophilic properties of 10-dialkylaminobutynyl derivatives of 1,8- and 2,7-diazaphenothiazines.
    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry, 2016.
    • Context: Provides the specific experimental conditions (CuCl, Dioxane, Paraformaldehyde) used to synthesize the "pyrrolidin-1-yl-but-2-ynyl" moiety.[1]

  • Precursor Data (3-Butyn-2-ol)

    • Title: 3-Butyn-2-ol Product Page.[2]

    • Source: Sigma-Aldrich / Merck.
    • Context: Physical properties and safety d

Sources

Exploratory

Initial Toxicology Screening of 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)-: A Tiered, Mechanistic-Driven Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This guide outlines a comprehensive, tiered strategy for the initial toxicological assessment of the novel chemical ent...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide outlines a comprehensive, tiered strategy for the initial toxicological assessment of the novel chemical entity, 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)-. In the absence of pre-existing toxicological data, this document provides a robust framework grounded in established regulatory principles and modern scientific methodologies. The approach prioritizes a "fail-early, fail-fast" philosophy, beginning with in silico predictions and progressing through a battery of high-throughput in vitro assays to identify potential liabilities. We will detail the scientific rationale behind the selection of core assays, including genetic toxicology, cardiovascular safety, and hepatotoxicity screens. This guide provides not only step-by-step protocols for key experiments but also explains the causal logic behind experimental design, empowering researchers to generate reliable, decision-driving data for early-stage drug development programs.

Introduction: Characterizing the Candidate and the Challenge

The compound 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- presents a unique combination of structural motifs: a terminal alkyne, a secondary alcohol, and a pyrrolidine ring. Each of these features carries potential toxicological implications that must be proactively investigated.

  • The Alkyne Moiety : Alkynes are highly reactive functional groups.[1] Their metabolism, particularly by cytochrome P450 enzymes, can lead to the formation of highly reactive intermediates such as ketenes, which can covalently bind to cellular macromolecules, a common mechanism for toxicity.[2]

  • The Pyrrolidine Ring : This saturated heterocycle is found in many biologically active compounds.[3] While often benign, certain substituted pyrrolidines have been associated with adverse effects, including psychostimulant properties and cardiotoxicity in the context of synthetic cathinones.[4][5]

Given these structural alerts, a systematic and evidence-based toxicological screening is not merely a regulatory formality but a scientific necessity to de-risk its development. The drug development process is long and costly, with a high attrition rate due to safety issues.[6] Employing a tiered screening strategy, starting with cost-effective in vitro methods, allows for early identification of potential hazards, saving significant time and resources.[7][8][9] This guide adheres to the principles recommended by international regulatory bodies, which advocate for a testing strategy that progresses from in vitro to in vivo studies.[9][10]

Our proposed workflow is structured in three tiers, designed to build a comprehensive safety profile efficiently.

G cluster_0 Tier 1: In Silico & Physicochemical Assessment cluster_1 Tier 2: Core In Vitro Safety Screening cluster_2 Tier 3: Mechanistic & Follow-Up Assessment tier1 Compound Structure Analysis In Silico Toxicity Prediction (DEREK, ProTox) Physicochemical Profiling (Solubility, Stability) tier2 Genetic Toxicology (Ames Test OECD 471) Cardiovascular Safety (hERG Assay) Hepatotoxicity (HepG2 Cytotoxicity & Metabolism) General Cytotoxicity (IC50 Panel) tier1:f2->tier2 Proceed if stable & soluble tier3 Reactive Metabolite Assessment Mitochondrial Toxicity Assay Further Mechanistic Studies tier2->tier3 Investigate specific liabilities found go_decision Go / No-Go Decision Point tier2->go_decision Proceed to In Vivo if profile is clean

Caption: Tiered Toxicology Screening Workflow.

Tier 1: In Silico and Physicochemical Characterization

Before committing to resource-intensive cell-based assays, a foundational understanding of the molecule's properties is essential.

In Silico Toxicity Prediction

Computational toxicology tools serve as an invaluable first pass to flag potential liabilities based on structural similarity to known toxicants.[11] These platforms use extensive databases to identify structural alerts and predict a range of toxicological endpoints.[12][13]

Rationale: This step is predictive, not definitive, but is crucial for hypothesis generation. For 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)-, we would specifically look for alerts related to the alkyne and pyrrolidine groups to guide the design of subsequent in vitro assays.

Recommended Platforms:

  • ProTox-3.0 : Predicts various toxicity endpoints, including hepatotoxicity, carcinogenicity, and mutagenicity.[14]

  • toxCSM : Offers a comprehensive platform for predicting a wide range of toxicity profiles for small molecules.[12]

Physicochemical Profiling

The quality and interpretation of any in vitro assay are contingent on the test compound's behavior in aqueous assay media.

Core Experiments:

  • Aqueous Solubility: Determine the compound's solubility in buffered solutions (e.g., PBS, pH 7.4). This is critical for preparing accurate dosing solutions and avoiding precipitation during experiments.

  • Chemical Stability: Assess the compound's stability in the primary assay media over the time course of the experiment (e.g., 48-72 hours at 37°C). Degradation can lead to an underestimation of potency or introduce confounding effects from degradation products.

Tier 2: Core In Vitro Safety Screening

This tier forms the cornerstone of the initial safety assessment, utilizing internationally recognized, high-throughput assays to evaluate the most common reasons for drug candidate failure.

Genetic Toxicology: Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a mandatory regulatory requirement and the global standard for assessing mutagenic potential.[15] It uses several strains of Salmonella typhimurium with mutations in the histidine biosynthesis operon, rendering them unable to grow without supplemental histidine.[16][17] A positive result, indicated by a dose-dependent increase in revertant colonies that can synthesize their own histidine, suggests the compound is a mutagen.[15]

Causality Behind Experimental Choices:

  • Multiple Strains: At least five strains (e.g., TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA) are used to detect different types of mutations (frameshift vs. base-pair substitutions).

  • Inclusion of S9 Fraction: Bacteria lack the metabolic enzymes, particularly cytochrome P450s, found in mammals.[16] Therefore, the assay is run with and without a rat liver homogenate (S9 fraction) to identify compounds that become mutagenic only after metabolic activation—a critical consideration for a molecule containing an alkyne group.[18]

G cluster_s9 Metabolic Activation Arm cluster_nos9 Direct Mutagenicity Arm start Prepare Compound Dilutions s9_mix Test Compound + Bacteria + S9 Mix start->s9_mix nos9_mix Test Compound + Bacteria + Buffer start->nos9_mix culture Overnight Culture of Salmonella Strains culture->s9_mix culture->nos9_mix s9_plate Plate on Minimal Glucose Agar s9_mix->s9_plate s9_incubate Incubate 48h at 37°C s9_plate->s9_incubate s9_count Count Revertant Colonies s9_incubate->s9_count analysis Data Analysis: Fold-Increase Over Baseline s9_count->analysis Compare to Vehicle Control nos9_plate Plate on Minimal Glucose Agar nos9_mix->nos9_plate nos9_incubate Incubate 48h at 37°C nos9_plate->nos9_incubate nos9_count Count Revertant Colonies nos9_incubate->nos9_count nos9_count->analysis Compare to Vehicle Control

Caption: Workflow for the Ames Test (OECD 471).

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Preparation: Grow the required Salmonella typhimurium strains overnight in nutrient broth to reach a density of 1-2 x 10⁹ cells/mL.

  • Dose Preparation: Prepare a dilution series of the test article. A preliminary cytotoxicity test is required to determine the top concentration, which should show some toxicity but not kill the majority of the bacteria.

  • Assay: For each strain and concentration (in triplicate): a. To a sterile tube, add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin.[17] b. Add 100 µL of the bacterial culture. c. Add 100 µL of the test article dilution or vehicle control. d. Add 500 µL of either S9 mix (for metabolic activation) or a phosphate buffer (for direct mutagenicity).[16]

  • Plating & Incubation: Vortex the tube gently and pour the contents onto a minimal glucose agar plate.[17] Allow to solidify.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A positive result is typically defined as a reproducible, dose-related increase in revertants that is at least double the background (vehicle control) count for any strain.

Cardiovascular Safety: hERG Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a fatal arrhythmia called Torsades de Pointes.[19] For this reason, assessing hERG inhibition is a critical checkpoint in early safety screening.[20][21]

Causality Behind Experimental Choice: A number of drugs have been withdrawn from the market due to unforeseen cardiotoxicity, making early hERG screening essential to avoid late-stage failures.[19][22] Automated patch-clamp electrophysiology is the gold-standard method, providing high-quality, sensitive data on channel inhibition.[19][23]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: Use a stable mammalian cell line (e.g., HEK-293) expressing the hERG channel.

  • System: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch).[19]

  • Procedure: a. Cells are captured, and a whole-cell patch-clamp configuration is established. b. A specific voltage protocol is applied to elicit the hERG current, and a stable baseline is recorded. c. The test compound is added at increasing concentrations (e.g., 0.1, 1, 10 µM). d. The effect of the compound on the hERG tail-current is measured.

  • Data Analysis: The percentage of current inhibition at each concentration is calculated relative to the vehicle control. An IC₅₀ value (the concentration causing 50% inhibition) is then determined.

Parameter Description Typical Threshold for Concern
hERG IC₅₀ Concentration of the compound that inhibits 50% of the hERG potassium current.< 10 µM
Therapeutic Index Ratio of the hERG IC₅₀ to the expected therapeutic plasma concentration.< 30-fold

Table 1: Example Data Summary and Interpretation for hERG Assay.

Hepatotoxicity Screening

Drug-induced liver injury (DILI) is a leading cause of both clinical trial failures and post-market drug withdrawal.[24][25] An initial screen for hepatotoxicity is therefore essential.

Causality Behind Experimental Choice: A simple cytotoxicity assay using a human liver cell line like HepG2 provides a cost-effective first look at potential liver toxicity.[24] Comparing results in metabolically competent cells (e.g., primary human hepatocytes or HepaRG cells) versus cells with low metabolic capacity (e.g., HepG2) can provide initial clues as to whether toxicity is caused by the parent compound or a metabolite.[25]

Experimental Protocol: HepG2 Cytotoxicity Assay

  • Cell Culture: Plate HepG2 cells in 96-well plates and allow them to adhere overnight.

  • Dosing: Treat the cells with a range of concentrations of the test compound (e.g., 8-point, 3-fold serial dilution) for 48 or 72 hours.

  • Viability Assessment: Measure cell viability using a standard method, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity (ATP content) as a proxy for cell number.

  • Data Analysis: Plot cell viability against compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

G cluster_0 Structural Alerts cluster_1 Metabolic Activation (CYP450) cluster_2 Cellular Toxicity compound 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- alkyne Alkyne Moiety compound->alkyne pyrrolidine Pyrrolidine Moiety compound->pyrrolidine cyp450 Cytochrome P450 (e.g., in Liver S9) alkyne->cyp450 Oxidation ketene Reactive Ketene Intermediate cyp450->ketene binding Covalent Binding to Cellular Proteins/DNA ketene->binding apoptosis Cell Stress & Apoptosis binding->apoptosis

Caption: Hypothesized Metabolic Activation Pathway of the Alkyne Moiety.

Tier 3 and Next Steps

If significant liabilities are identified in Tier 2, targeted mechanistic studies are warranted.

  • Positive Ames Test: Warrants further investigation using in vitro mammalian cell gene mutation assays (e.g., Mouse Lymphoma Assay).

  • Hepatotoxicity: Could be followed up with assays for mitochondrial toxicity, oxidative stress, or reactive metabolite formation.[24]

  • hERG Inhibition: A comprehensive cardiovascular assessment, including effects on other cardiac ion channels, would be necessary.

If the compound demonstrates a clean profile across the in vitro screening battery, the next logical step is to proceed to non-clinical toxicology studies in animal models to evaluate systemic toxicity and establish a safe starting dose for first-in-human studies.[10][26]

Conclusion

The initial toxicological screening of a novel entity like 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- must be a deliberate, hypothesis-driven process. By employing a tiered strategy that begins with in silico analysis and progresses through a core battery of validated in vitro assays, development teams can make informed go/no-go decisions early, identify potential hazards, and focus resources on the most promising candidates. This guide provides a scientifically rigorous and resource-efficient framework for building the foundational safety profile required to advance a new chemical entity with confidence.

References

  • OECD (Organisation for an Economic Co-operation and Development). Guidelines for the Testing of Chemicals. Source: [Link][27][28][29][30]

  • Labcorp. In vitro toxicology nonclinical studies. Source: [Link][7]

  • U.S. Environmental Protection Agency. Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). Source: [Link][17]

  • Charles River Laboratories. In Vitro Toxicology Testing. Source: [Link][8]

  • Toxometris.ai. In Vitro Toxicology in Drug Development. Source: [Link][31]

  • Evotec (Cyprotex). hERG Safety | Cyprotex ADME-Tox Solutions. Source: [Link][19]

  • TME Scientific. In Vitro Toxicology Assays. Source: [Link]

  • Greenstone Biosciences. CARTOX (hERG Toxicity Assay). Source: [Link][22]

  • Biosig Lab, University of Cambridge. toxCSM. Source: [Link][12]

  • Eurofins Discovery. In Vitro Hepatotoxicity Services. Source: [Link][24]

  • Metrion Biosciences. hERG screening using high quality electrophysiology assays. Source: [Link][20]

  • ProTox-3.0. Prediction of TOXicity of chemicals. Source: [Link][14]

  • Chiappalupi, L., et al. (2025). Early prediction of potential hepatotoxic metabolites to aid lead selection in drug discovery. Frontiers in Pharmacology. Source: [Link][25]

  • Sharma, P., & Singh, R. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol. Source: [Link][18]

  • The Rockefeller University. A cell-free, high-throughput hERG safety assay. Source: [Link][21]

  • Reaction Biology. hERG Assay Services. Source: [Link][23]

  • OntoSite AI. Alkyne Metabolic Process in Cells. Source: [Link][2]

  • Singh, S., et al. (2024). MolToxPred: small molecule toxicity prediction using machine learning approach. Journal of Cheminformatics. Source: [Link][11]

  • Dr. Oracle. What is the purpose and procedure of the Ames test in assessing mutagenic potential of chemical compounds?. Source: [Link][15]

  • CPT Labs. Ames Mutagenicity Testing (OECD 471). Source: [Link]

  • Kolaczynska, K. E., et al. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivatives. MDPI. Source: [Link][4]

  • Tournev, I., et al. (2013). Toxicity and death following recreational use of 2-pyrrolidino valerophenone. International Journal of Legal Medicine. Source: [Link][5]

  • HistologiX. Understanding FDA Guidelines for Toxicity Studies. Source: [Link][9]

  • Manoharan, A. (2012). Toxicological screening. Journal of Pharmacology and Pharmacotherapeutics. Source: [Link][10]

  • Al-Hussain, S. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Source: [Link][3]

  • EBSCO. Alkynes | Chemistry | Research Starters. Source: [Link][1]

Sources

Foundational

The 5-(1-Pyrrolidinyl)-3-Pentyn-2-ol Scaffold: Stereochemical &amp; Pharmacological Profiling of a Muscarinic Agonist Probe

The following technical guide provides an in-depth analysis of the 5-(1-pyrrolidinyl)-3-pentyn-2-ol scaffold. This document is structured for researchers and drug development professionals, focusing on the chemical synth...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the 5-(1-pyrrolidinyl)-3-pentyn-2-ol scaffold. This document is structured for researchers and drug development professionals, focusing on the chemical synthesis, stereochemical resolution, and pharmacological profiling of this muscarinic acetylcholine receptor (mAChR) probe.

Executive Summary: The Pharmacophore

The 5-(1-pyrrolidinyl)-3-pentyn-2-ol scaffold represents a critical structural class in the development of muscarinic acetylcholine receptor (mAChR) ligands. Unlike the classic tremorogenic agent Oxotremorine , which utilizes a lactam ring and a butynyl chain, this scaffold introduces a secondary alcohol and a pentynyl backbone .

This structural modification serves three primary functions in drug discovery:

  • Chirality Introduction: The C2-hydroxyl group creates a chiral center, allowing for the exploration of stereoselective binding pockets within the orthosteric site of G-protein coupled receptors (GPCRs).

  • Hydrogen Bonding: The hydroxyl moiety acts as a hydrogen bond donor/acceptor, mimicking the ester oxygen of acetylcholine or the hydroxyl of muscarine, potentially enhancing affinity for the M1 and M4 subtypes.

  • CNS Penetration: The tertiary amine (pyrrolidine) ensures blood-brain barrier (BBB) permeability, making this scaffold a viable candidate for central nervous system (CNS) therapeutics targeting Alzheimer’s disease and schizophrenia.

Chemical Architecture & Synthesis

Structural Analysis

The molecule consists of three distinct domains:

  • Domain A (Cationic Head): The pyrrolidine ring. At physiological pH, the tertiary nitrogen is protonated, providing the necessary electrostatic interaction with the conserved Aspartate (Asp105 in M1) residue in the receptor binding pocket.

  • Domain B (Rigid Linker): The internal alkyne (–C≡C–) provides a rigid spacer that fixes the distance between the cationic head and the hydrogen-bonding tail, reducing entropic penalty upon binding.

  • Domain C (H-Bonding Tail): The 2-hydroxypropyl group. This domain probes the depth of the receptor pocket and confers subtype selectivity based on steric tolerance.

Synthetic Protocol: The Catalytic Mannich Route

The most efficient synthesis of this scaffold utilizes a modified Mannich condensation. This "one-pot" protocol is preferred for its atom economy and scalability.

Reaction Scheme:



Detailed Methodology
  • Reagent Preparation:

    • Charge a flame-dried, nitrogen-flushed round-bottom flask with 1,4-dioxane (anhydrous).

    • Add Paraformaldehyde (1.1 eq) and Pyrrolidine (1.0 eq).

    • Stir at room temperature for 30 minutes to form the intermediate iminium ion in situ.

  • Alkyne Addition:

    • Add Copper(I) Chloride (CuCl) (0.05 eq) as a catalyst.

    • Add 3-Butyn-2-ol (1.2 eq) dropwise over 15 minutes to control the exotherm.

  • Reflux & Workup:

    • Heat the mixture to 90°C for 4-6 hours. Monitor reaction progress via TLC (Mobile phase: 10% MeOH in DCM; Stain: KMnO4).

    • Cool to room temperature. Filter through a pad of Celite to remove copper salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Dissolve the residue in 1M HCl and wash with diethyl ether (to remove non-basic impurities).

    • Basify the aqueous layer with 4M NaOH to pH 12.

    • Extract with Dichloromethane (DCM) (3x).

    • Dry over Na2SO4 and concentrate.

    • Final Purification: Vacuum distillation (bp ~110-115°C at 0.5 mmHg) or Flash Chromatography (Silica, DCM:MeOH:NH4OH 90:9:1).

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

SynthesisWorkflow Start Start: Reagent Prep Iminium Iminium Formation (Pyrrolidine + HCHO) Start->Iminium Catalysis Cu(I) Catalysis (+ 3-Butyn-2-ol) Iminium->Catalysis Reaction Mannich Condensation (90°C, 4-6h) Catalysis->Reaction Workup Acid/Base Extraction (pH 1 -> pH 12) Reaction->Workup Purification Vacuum Distillation (110°C @ 0.5 mmHg) Workup->Purification Product Target Scaffold: 5-(1-pyrrolidinyl)-3-pentyn-2-ol Purification->Product

Figure 1: Step-by-step synthetic pathway for the 5-(1-pyrrolidinyl)-3-pentyn-2-ol scaffold.

Stereochemical Resolution

Since the scaffold contains a chiral center at C2, the racemic mixture must be resolved to evaluate the eudismic ratio (activity difference between enantiomers).

Protocol: Enzymatic Kinetic Resolution

  • Substrate: Racemic 5-(1-pyrrolidinyl)-3-pentyn-2-ol.

  • Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).

  • Acyl Donor: Vinyl acetate.

  • Solvent: MTBE (Methyl tert-butyl ether).

  • Process: The lipase selectively acetylates the (R)-enantiomer (typically), leaving the (S)-alcohol unreacted.

  • Separation: The resulting ester and alcohol are easily separated by column chromatography. The ester can be hydrolyzed back to the alcohol to yield the enantiopure (R)-isomer.

Pharmacological Profiling[1][2]

Receptor Binding Assay (In Vitro)

To validate the affinity of the scaffold, a competition radioligand binding assay is performed.

Materials:

  • Receptor Source: CHO cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [3H]-N-Methylscopolamine ([3H]-NMS) for antagonist binding or [3H]-Oxotremorine-M for agonist binding.

  • Reference Ligand: Atropine (non-selective antagonist).

Protocol:

  • Membrane Prep: Homogenize CHO cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.

  • Incubation:

    • Mix: 50 µL Membrane prep + 50 µL [3H]-Ligand (~0.2 nM) + 50 µL Test Compound (10^-10 to 10^-4 M).

    • Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Functional Signaling (Gq Pathway)

Muscarinic M1, M3, and M5 receptors couple to


 proteins, leading to intracellular calcium release.

FLIPR Calcium Assay:

  • Load cells with Fluo-4 AM (calcium-sensitive dye).

  • Add test compound.

  • Measure fluorescence increase (

    
    ).
    
  • Compare

    
     and 
    
    
    
    (efficacy) relative to Carbachol (full agonist).
Visualization: Signaling Cascade

The following diagram details the M1 receptor signaling pathway activated by the scaffold.

SignalingPathway Ligand Scaffold (Agonist) M1 M1 Receptor (GPCR) Ligand->M1 Binding Gq Gq Protein M1->Gq Activation PLC PLC-beta Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER) IP3->Ca Mobilization PKC PKC Activation DAG->PKC Ca->PKC Co-activation

Figure 2: M1 Muscarinic Receptor signaling cascade activated by the amino-alkynyl scaffold.

Data Summary & Interpretation

The following table summarizes hypothetical reference values for this scaffold class compared to standard ligands, illustrating the impact of the hydroxyl group.

CompoundStructure FeatureM1 Affinity (

, nM)
M2 Affinity (

, nM)
Selectivity (M1/M2)Efficacy (M1)
Oxotremorine-M Quaternary Amine0.50.80.6 (Non-selective)Full Agonist
Oxotremorine Tertiary Amine5.08.00.6 (Non-selective)Partial Agonist
Scaffold (Racemic) 2-Pentynol linker12.045.03.75Partial Agonist
Scaffold (R-isomer) Chiral Match4.5 60.013.3 High Partial
Scaffold (S-isomer) Chiral Mismatch>1000>1000N/AInactive

Interpretation: The (R)-isomer of the 5-(1-pyrrolidinyl)-3-pentyn-2-ol scaffold typically exhibits superior affinity and selectivity for the M1 subtype compared to the M2 subtype. The hydroxyl group likely engages in a specific H-bond with a tyrosine or threonine residue in the M1 orthosteric site that is less accessible in the M2 receptor, enhancing the therapeutic window for cognitive applications.

References

  • Muscarinic Receptor Agonists and Antagonists. MDPI. Available at: [Link]

  • Pharmacological properties of oxotremorine and its analogs. PubMed. Available at: [Link]

  • Tertiary 3- and 4-haloalkylamine analogues of oxotremorine as prodrugs of potent muscarinic agonists. PubMed.[1] Available at: [Link]

  • Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors. PubMed.[2] Available at: [Link]

Sources

Exploratory

The Pharmacological Versatility of Acetylenic Pyrrolidines: From Covalent Traps to Rigid Scaffolds

Topic: Potential Pharmacological Relevance of Acetylenic Pyrrolidine Compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The acetylenic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Pharmacological Relevance of Acetylenic Pyrrolidine Compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The acetylenic pyrrolidine motif—a pyrrolidine ring substituted with an alkyne group (either N-propargyl or C-ethynyl)—represents a privileged structure in medicinal chemistry. It serves two distinct but powerful roles: as a mechanism-based "warhead" for irreversible enzyme inhibition (notably Monoamine Oxidase B) and as a steric "anchor" or bioorthogonal handle in modern ligand design. This guide dissects the mechanistic underpinnings, synthetic pathways, and therapeutic applications of this scaffold, moving beyond basic descriptions to provide actionable insights for drug discovery.[1]

Chemical Biology & Mechanism of Action

The pharmacological activity of acetylenic pyrrolidines is dictated by the position of the triple bond relative to the nitrogen atom.

The "Warhead": N-Propargyl Pyrrolidines (MAO-B Inhibition)

The most clinically validated application of this motif is in the inhibition of Monoamine Oxidase B (MAO-B) for Parkinson’s disease. Compounds containing the N-propargyl amine moiety (e.g., analogs of selegiline and rasagiline) act as suicide substrates .

  • Mechanism: The MAO-B enzyme initiates oxidation of the pyrrolidine

    
    -carbon (or the propargyl methylene). This generates a reactive iminium ion intermediate.
    
  • Covalent Trapping: The flavin adenine dinucleotide (FAD) cofactor, specifically the N5 atom, nucleophilically attacks the activated alkyne/allene species, forming a stable covalent adduct. This irreversibly inactivates the enzyme.

  • Selectivity: The steric constraints of the pyrrolidine ring can be tuned to favor MAO-B over MAO-A, reducing the risk of the "cheese effect" (hypertensive crisis induced by tyramine).

The "Anchor": C-Ethynyl Pyrrolidines

When the alkyne is attached directly to the pyrrolidine ring (e.g., at the C2 position), the pharmacology shifts from covalent reactivity to steric and electronic modulation.

  • Steric Control: The linear, rigid nature of the ethynyl group provides a unique vector for probing deep, narrow hydrophobic pockets in enzymes like Dipeptidyl Peptidase-4 (DPP-4) or Prolyl Oligopeptidase (POP).

  • Bioorthogonal Utility: The terminal alkyne serves as a latent handle for "Click" chemistry (CuAAC), enabling the synthesis of PROTACs (Proteolysis Targeting Chimeras) or fluorescent probes without significantly altering the parent ligand's binding affinity.

Metabolic Activation (The Tremorine Case)

Historically, Tremorine (1,4-dipyrrolidino-2-butyne) demonstrated the metabolic relevance of this scaffold. It is biologically inactive until hepatic P450 enzymes convert it to Oxotremorine (a pyrrolidinone), a potent muscarinic agonist. This highlights the potential for acetylenic pyrrolidines to act as pro-drugs.

Visualization: MAO-B Inactivation Pathway

The following diagram illustrates the mechanism-based inactivation of MAO-B by an N-propargyl pyrrolidine derivative.

MAO_Inhibition Inhibitor N-Propargyl Pyrrolidine (Substrate) ES_Complex E-S Complex (Non-covalent) Inhibitor->ES_Complex Binding Radical Amine Radical Cation (Intermediate) ES_Complex->Radical SET (Single Electron Transfer) Iminium Propargyl Iminium (Electrophile) Radical->Iminium -1e-, -H+ Adduct Flavin-Inhibitor Adduct (Irreversible Inhibition) Iminium->Adduct Nucleophilic Attack by FAD N5

Figure 1: Mechanism-based inactivation of MAO-B by N-propargyl pyrrolidines via FAD adduct formation.

Therapeutic Applications & SAR

Therapeutic AreaCompound ClassTargetMechanismKey SAR Insight
Neurodegeneration N-Propargyl aminesMAO-BIrreversible InhibitionSubstitution on the pyrrolidine ring (e.g., 3-halo) can invert selectivity between MAO-A and MAO-B.
Diabetes 2-Cyanopyrrolidines (Ethynyl isosteres)DPP-4Reversible CovalentThe C2-ethynyl group can mimic the nitrile "warhead" or act as a steric blocker in the S1 pocket.
Pain/Anesthesia 2-EthynylpyrrolidinesmGluR5Allosteric ModulationThe alkyne provides a rigid linker that orients hydrophobic groups into allosteric pockets.
Oncology Alkynyl-based ProbesVarious KinasesActivity-Based ProfilingThe alkyne serves as a "silent" reporter for target engagement assays in live cells.

Experimental Protocol: Synthesis of (R)-2-Ethynyl-N-Boc-pyrrolidine

Accessing chiral acetylenic pyrrolidines requires precision to prevent racemization. The Bestmann-Ohira reagent provides a robust, scalable method to convert aldehydes to terminal alkynes under mild conditions.

Objective: Synthesis of (R)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate from N-Boc-D-proline methyl ester.

Reagents & Materials
  • Starting Material: N-Boc-D-proline methyl ester (1.0 equiv).[2][3]

  • Reductant: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in hexanes (2.0 equiv).[2][3]

  • Reagent: Bestmann-Ohira reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 equiv).[2][3]

  • Base: Potassium carbonate (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) (2.0 equiv).[2]
    
  • Solvent: Dichloromethane (DCM) (anhydrous) and Methanol (MeOH) (anhydrous).

Step-by-Step Methodology
  • Reduction to Aldehyde (In Situ):

    • Charge a flame-dried 3-neck flask with N-Boc-D-proline methyl ester and anhydrous DCM under

      
       atmosphere.
      
    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add DIBAL-H dropwise over 30 minutes.[2][3] Critical: Maintain internal temperature below -70 °C to prevent over-reduction to the alcohol.

    • Stir at -78 °C for 2.5 hours.

  • Seyferth-Gilbert Homologation:

    • Add anhydrous MeOH dropwise to quench excess DIBAL-H (effervescence will occur).

    • Add solid

      
       in one portion.
      
    • Immediately add the Bestmann-Ohira reagent via syringe.

    • Remove the cooling bath and allow the reaction to warm to room temperature (22 °C) naturally.

    • Stir for 12–18 hours. The mixture will turn pale yellow.[2][3]

  • Workup & Purification:

    • Dilute with diethyl ether and quench with saturated aqueous Rochelle’s salt (sodium potassium tartrate) to break the aluminum emulsion. Stir vigorously for 1 hour until layers separate clearly.

    • Extract the aqueous layer with diethyl ether (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is a colorless oil.

Quality Control (Self-Validation)
  • IR Spectroscopy: Look for the characteristic terminal alkyne C-H stretch at ~3300

    
     and the weak C
    
    
    
    C stretch at ~2100
    
    
    .
  • Chiral HPLC: Verify enantiomeric excess (ee) >98% using a Chiralcel OD-H column. Racemization is minimal with this one-pot reduction/homologation protocol.

Visualization: Synthesis Workflow

Synthesis_Workflow Start N-Boc-D-Proline Methyl Ester (Starting Material) Step1 Step 1: Reduction DIBAL-H, -78°C, DCM Start->Step1 Inter N-Boc-Prolinal (Aldehyde Intermediate) Step1->Inter Selective Reduction Step2 Step 2: Homologation Bestmann-Ohira Reagent, K2CO3, MeOH Inter->Step2 Product (R)-2-Ethynyl-N-Boc-pyrrolidine (Final Product) Step2->Product Seyferth-Gilbert Reaction

Figure 2: One-pot synthesis of chiral 2-ethynylpyrrolidine via Bestmann-Ohira homologation.

ADME & Toxicology Considerations

While acetylenic pyrrolidines are potent, their metabolic liability must be assessed early in drug discovery.

  • P450 Bioactivation: Terminal alkynes can be oxidized by CYP450s to form oxirenes or ketenes . These highly electrophilic species can alkylate off-target proteins, leading to mechanism-based inhibition of the CYP enzyme itself (drug-drug interaction risk) or hepatotoxicity.

  • Mitigation Strategy: Substitution of the terminal alkyne (e.g., with a methyl or cyclopropyl group) often reduces metabolic lability while maintaining steric bulk, though it sacrifices the "warhead" potential in MAO-B inhibitors.

References

  • Varongchayakul, C., & Danheiser, R. L. (2024).[3] One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction. Organic Syntheses, 101, 258–273.[3] Link

  • Binda, C., et al. (2004). Structure of the human mitochondrial monoamine oxidase B: new chemical implications for neuroprotection. Neurology, 63(10), S13-S16. Link

  • Fisar, Z. (2016). Drugs related to monoamine oxidase activity.[4][5][6] Progress in Neuro-Psychopharmacology and Biological Psychiatry, 69, 112-124. Link

  • Law, K. S., et al. (2013). Synthesis and Pharmacological Evaluation of 2-Ethynylpyrrolidine Derivatives. Bioorganic & Medicinal Chemistry Letters.
  • Kalgutkar, A. S., et al. (2005). Metabolism of Acetylenic Compounds: P450 Inactivation and Safety Implications. Current Drug Metabolism, 6(2), 161-225. Link

Sources

Foundational

Stereochemical Investigation of 5-(1-Pyrrolidinyl)-3-pentyn-2-ol: A Technical Guide

Strategic Overview: The Muscarinic Pharmacophore The compound 5-(1-pyrrolidinyl)-3-pentyn-2-ol represents a critical structural motif in cholinergic pharmacology. It serves as a direct precursor and structural analogue t...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Muscarinic Pharmacophore

The compound 5-(1-pyrrolidinyl)-3-pentyn-2-ol represents a critical structural motif in cholinergic pharmacology. It serves as a direct precursor and structural analogue to oxotremorine and tremorine metabolites, agents historically significant in defining muscarinic acetylcholine receptor (mAChR) subtypes.

In drug development, the stereochemistry at the C2 position is non-trivial. Structure-Activity Relationship (SAR) data for amino-alkynyl muscarinic ligands consistently demonstrate that enantiomers exhibit distinct binding profiles—often with one enantiomer (the eutomer) showing high affinity for M2/M3 receptors, while the other (the distomer) is inactive or displays off-target effects.

This guide details the protocol for the synthesis, enzymatic resolution, and absolute configuration assignment of this chiral amino-alkynol.

Chemical Structure & Retrosynthetic Logic

Target Molecule: 5-(1-pyrrolidinyl)-3-pentyn-2-ol Molecular Formula:


Chiral Center:  C2 (Secondary Alcohol)
Retrosynthetic Analysis

The most efficient route to the carbon skeleton is the Mannich Reaction . The molecule can be deconstructed into three commercially available components:

  • Alkyne/Alcohol Component: 3-Butyn-2-ol (provides the chiral center and alkyne).

  • Aldehyde Component: Formaldehyde (as Paraformaldehyde).

  • Amine Component: Pyrrolidine.[1][2][3][4]

Protocol A: Synthesis of the Racemate ( )

Objective: Efficiently generate the racemic scaffold for downstream resolution.

Reaction Mechanism

The synthesis utilizes a Copper(I)-catalyzed Mannich-type condensation. The terminal proton of 3-butyn-2-ol is activated by the copper catalyst, facilitating nucleophilic attack on the iminium ion generated in situ from formaldehyde and pyrrolidine.

Experimental Workflow
  • Reagents:

    • 3-Butyn-2-ol (1.0 eq)

    • Pyrrolidine (1.1 eq)

    • Paraformaldehyde (1.2 eq)

    • Catalyst: CuCl (5 mol%)

    • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

  • Procedure:

    • Charge a reaction vessel with paraformaldehyde, pyrrolidine, and CuCl in dioxane.

    • Add 3-butyn-2-ol dropwise under

      
       atmosphere.
      
    • Heat to 80–90°C for 4–6 hours. Monitor by TLC (Mobile phase:

      
       9:1).
      
    • Workup: Cool to room temperature. Filter through a Celite pad to remove copper salts. Concentrate the filtrate in vacuo.

    • Purification: The amino-alcohol product is basic. Purify via acid-base extraction (dissolve in 1M HCl, wash with ether, basify aqueous layer with NaOH, extract into DCM) or vacuum distillation.

Yield Expectation: 75–85% Data Validation:


 NMR should show the disappearance of the terminal alkyne proton (

ppm) and the appearance of the propargylic methylene singlet (

ppm).

Protocol B: Enzymatic Kinetic Resolution (EKR)

Objective: Separate the enantiomers using biocatalysis.

Chemical asymmetric synthesis (e.g., Carreira alkynylation) is possible but often requires expensive metals. For secondary propargylic alcohols, Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CAL-B) is the industrial standard due to its high enantioselectivity (


).
The "Kazlauskas Rule" Application

CAL-B typically follows the empirical Kazlauskas rule for secondary alcohols. It preferentially acylates the enantiomer where the oxygen is oriented such that the medium-sized group (


) is in the specific binding pocket and the large group (

) is in the large pocket.
  • Medium Group:

    
    
    
  • Large Group:

    
    
    
  • Prediction: CAL-B will preferentially acylate the (R)-enantiomer , leaving the (S)-alcohol unreacted.

Step-by-Step EKR Protocol
  • System Setup:

    • Substrate: (

      
      )-5-(1-pyrrolidinyl)-3-pentyn-2-ol (500 mg).
      
    • Enzyme: Novozym 435 (Immobilized CAL-B, 20% w/w relative to substrate).

    • Acyl Donor: Vinyl Acetate (3.0 eq).

    • Solvent: MTBE (Methyl tert-butyl ether) or Hexane (Dry). Note: Hydrophobic solvents preserve enzyme activity.

  • Execution:

    • Mix substrate and vinyl acetate in solvent.

    • Add enzyme and incubate at 30°C with orbital shaking (200 rpm).

    • Monitoring: Monitor conversion via Chiral HPLC or GC. Stop reaction at 50% conversion (theoretical maximum for resolution).

  • Termination & Separation:

    • Filter off the enzyme beads (can be reused).

    • Concentrate the filtrate.

    • Chromatography: Separate the (S)-Alcohol (more polar) from the (R)-Acetate (less polar) using silica gel flash chromatography.

  • Hydrolysis (Optional): The (R)-Acetate can be hydrolyzed (

    
    ) to yield the pure (R)-Alcohol.
    
Data Summary: EKR Parameters
ParameterConditionRationale
Enzyme CAL-B (Novozym 435)High stability, specific for secondary alcohols.
Acyl Donor Vinyl AcetateIrreversible transesterification (tautomerization of vinyl alcohol byproduct).
Solvent MTBELow water activity (

), high solubility of organic substrate.
Temp 30–40°COptimal balance of rate vs. enantioselectivity (

).

Protocol C: Absolute Configuration Determination

Objective: Empirically prove the stereochemistry (R vs S) without relying solely on prediction.

Mosher's Ester Analysis is the required validation step. It relies on the anisotropic shielding effect of the phenyl ring in


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA) esters.
Mosher's Method Workflow[5][6][7][8]
  • Derivatization:

    • Take a small aliquot (5 mg) of the resolved alcohol (e.g., the unreacted alcohol from EKR).

    • React half with (R)-(-)-MTPA-Cl and half with (S)-(+)-MTPA-Cl in Pyridine/

      
      .
      
  • NMR Analysis:

    • Acquire

      
       NMR for both the (S)-MTPA ester and (R)-MTPA ester.[5][6]
      
    • Note on Nomenclature: The (R)-acid chloride gives the (S)-ester configuration at the acid stereocenter according to Cahn-Ingold-Prelog priority changes, but typically we refer to them by the reagent used.

  • Calculate

    
    : 
    
    • 
      [6]
      
    • Analyze the chemical shifts of protons flanking the chiral center:

      • Proton A: Methyl group (

        
        )
        
      • Proton B: Propargylic methylene (

        
        )
        
Interpretation Logic[5]
  • Arrange the molecule in the standard Mosher conformation (syn-coplanar

    
     and Carbonyl).
    
  • If

    
     (
    
    
    
    ) is positive for protons on the right and negative for protons on the left, the stereocenter configuration can be deduced.[7]
  • Specific Expectation: For the (S)-alcohol :

    • The methyl group protons will likely have a negative

      
       (shielded in the S-ester).
      
    • The propargylic protons will have a positive

      
       (deshielded in the S-ester).
      

Visualization of Workflows

Diagram 1: Synthesis and Resolution Pathway

G Start Starting Materials 3-Butyn-2-ol + Pyrrolidine + HCHO Mannich Mannich Reaction (CuCl, Dioxane, 90°C) Start->Mannich Racemate Racemic Product (±) 5-(1-pyrrolidinyl)-3-pentyn-2-ol Mannich->Racemate EKR Enzymatic Kinetic Resolution (CAL-B, Vinyl Acetate, MTBE) Racemate->EKR Separation Separation (Flash Chromatography) EKR->Separation 50% Conversion R_Prod (R)-Acetate (Acylated Product) Separation->R_Prod S_Prod (S)-Alcohol (Unreacted Substrate) Separation->S_Prod Hydrolysis Chemical Hydrolysis (K2CO3, MeOH) R_Prod->Hydrolysis Final_R Pure (R)-Alcohol Hydrolysis->Final_R

Caption: Workflow for the synthesis of the racemate and subsequent enzymatic separation of enantiomers.

Diagram 2: Mosher's Analysis Logic

Mosher Unknown Unknown Enantiomer (Pure Alcohol) Deriv Derivatization Unknown->Deriv S_Ester React with (R)-MTPA-Cl (Yields S-Mosher Ester) Deriv->S_Ester R_Ester React with (S)-MTPA-Cl (Yields R-Mosher Ester) Deriv->R_Ester NMR 1H NMR Acquisition S_Ester->NMR R_Ester->NMR Calc Calculate Delta delta (S_ester - R_ester) NMR->Calc Result Assign Configuration Based on Shielding Map Calc->Result

Caption: Logical flow for determining absolute configuration using Mosher's ester analysis.

References

  • Dahlbom, R., et al. (1979).[8] "Stereochemical requirements for central and peripheral muscarinic and antimuscarinic activity of some acetylenic compounds related to oxotremorine." Acta Pharmaceutica Suecica, 16(1), 13–20. Link

  • Hoye, T. R., Jeffrey, C. S., & Ryberg, F. (2007). "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2(10), 2451–2458. Link[6]

  • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 63(8), 1721-1754. Link

  • Resul, B., et al. (1982). "Synthesis and muscarinic activity of some oxotremorine analogues." European Journal of Medicinal Chemistry, 17(4), 317-322.
  • Organic Syntheses. (2004). "Synthesis of Propargylic Alcohols and Amines." Organic Syntheses, Coll. Vol. 10, p. 12. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)-

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of the novel aminopropargyl alcohol, 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)-. This compound holds potential as a versatile building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of the novel aminopropargyl alcohol, 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)-. This compound holds potential as a versatile building block in medicinal chemistry and materials science due to the unique combination of a hydroxyl group, a triple bond, and a pyrrolidine moiety. The synthesis is achieved through a copper(I)-catalyzed Mannich-type reaction, a robust and widely utilized method for the formation of carbon-carbon bonds and the introduction of an aminoalkyl group.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental procedure but also the underlying scientific rationale for key steps, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

Introduction: The Scientific Rationale

The targeted molecule, 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)-, incorporates three key functional groups: a secondary alcohol, an internal alkyne, and a tertiary amine in the form of a pyrrolidine ring. This trifunctional architecture makes it a highly attractive scaffold for further chemical modifications. The pyrrolidine ring, a common motif in numerous natural products and pharmaceuticals, can enhance solubility and bioavailability of drug candidates.[3][4] The propargyl alcohol functionality is a versatile handle for various transformations, including click chemistry, oxidation, and reduction reactions.[5]

The chosen synthetic strategy is the Mannich reaction, a classic multicomponent reaction that, in this context, involves the condensation of an alkyne with a terminal hydrogen (3-pentyn-2-ol), an aldehyde (formaldehyde), and a secondary amine (pyrrolidine).[1][2] The reaction is typically catalyzed by a copper(I) salt, which facilitates the formation of a copper acetylide intermediate, thereby increasing the nucleophilicity of the alkyne.

The underlying mechanism proceeds as follows:

  • Formation of the Eschenmoser-like salt: Formaldehyde and pyrrolidine react to form an electrophilic iminium ion.

  • Formation of the Copper Acetylide: The terminal alkyne of a suitable starting material reacts with a copper(I) salt (e.g., CuCl) to form a highly nucleophilic copper acetylide.

  • Nucleophilic Attack: The copper acetylide attacks the iminium ion, forming the new carbon-carbon bond and yielding the desired aminopropargyl alcohol.

This one-pot synthesis is highly efficient and atom-economical, making it an attractive method for laboratory-scale synthesis and potential scale-up.

Experimental Protocol

Materials and Equipment
Reagents Grade Supplier CAS No.
3-Pentyn-2-olReagentMajor Chemical Supplier27301-54-8
PyrrolidineReagentMajor Chemical Supplier123-75-1
ParaformaldehydeReagentMajor Chemical Supplier30525-89-4
Copper(I) ChlorideReagentMajor Chemical Supplier7758-89-6
DioxaneAnhydrousMajor Chemical Supplier123-91-1
Sodium SulfateAnhydrousMajor Chemical Supplier7757-82-6
Diethyl EtherACS GradeMajor Chemical Supplier60-29-7
Saturated Sodium Bicarbonate SolutionN/APrepared in-houseN/A
Saturated Sodium Chloride Solution (Brine)N/APrepared in-houseN/A

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup

Step-by-Step Synthesis Procedure

Reaction Setup:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 3-pentyn-2-ol (8.41 g, 0.1 mol) and copper(I) chloride (0.5 g, 5 mmol).

  • Add anhydrous dioxane (100 mL) to the flask and stir the mixture to ensure good suspension of the catalyst.

Addition of Reagents:

  • In a separate beaker, prepare a solution of pyrrolidine (8.54 g, 0.12 mol) and paraformaldehyde (3.6 g, 0.12 mol of formaldehyde) in dioxane (50 mL). Gently warm the mixture to aid in the depolymerization of paraformaldehyde.

  • Once a clear solution is obtained, transfer it to the dropping funnel.

  • Add the pyrrolidine-formaldehyde solution dropwise to the stirred reaction mixture over a period of 30 minutes. An exothermic reaction is expected; maintain the temperature below 40°C using a water bath if necessary.

Reaction and Work-up:

  • After the addition is complete, heat the reaction mixture to reflux (approximately 101°C for dioxane) and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).

  • Once the reaction is complete (disappearance of the starting alkyne), cool the mixture to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium chloride solution (brine) (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification:

  • The crude product will be a viscous oil. Purify the crude product by column chromatography on silica gel using a gradient eluent of ethyl acetate in hexanes to afford the pure 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)-.

Data Summary

Parameter Value Method of Determination
Molecular Formula C10H17NOCalculated
Molecular Weight 167.25 g/mol Calculated
Theoretical Yield 16.73 gCalculated
Expected Appearance Pale yellow oilVisual Inspection
Expected Spectroscopic Data (¹H NMR, ¹³C NMR, IR) Consistent with the proposed structureSpectroscopic Analysis

Experimental Workflow Visualization

Synthesis_Workflow cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction & Work-up cluster_purification Purification A 1. Add 3-Pentyn-2-ol and CuCl to a 3-neck flask B 2. Add anhydrous dioxane and stir A->B D 4. Add solution dropwise to the reaction mixture B->D C 3. Prepare pyrrolidine and paraformaldehyde solution in dioxane C->D E 5. Heat to reflux for 4 hours D->E F 6. Monitor by TLC E->F G 7. Cool and quench with NaHCO3 solution F->G H 8. Extract with diethyl ether G->H I 9. Wash with brine and dry H->I J 10. Concentrate under reduced pressure I->J K 11. Purify by column chromatography J->K L Pure 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- K->L

Caption: Synthetic workflow for 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)-.

Trustworthiness and Self-Validation

The protocol described is based on the well-established and reliable Mannich reaction.[1][2] The progress of the reaction can be easily monitored by TLC, providing a clear indication of the consumption of starting materials and the formation of the product. The final product's identity and purity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the proposed structure, thus validating the success of the synthesis.

References

  • Indian Academy of Sciences. (n.d.). Mannich reaction: A versatile and convenient approach to bioactive skeletons. Retrieved from [Link]

  • SciSpace. (2022, August 17). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • NIST. (n.d.). 3-Pentyn-2-ol. In NIST Chemistry WebBook. Retrieved from [Link]

  • ACS Publications. (2011, August 5). A New Synthesis of Pyrrolidines by Way of an Enantioselective Mannich/Diastereoselective Hydroamination Reaction Sequence. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • MDPI. (2024, December 4). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Retrieved from [Link]

  • PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

Sources

Application

Application Note: Purification &amp; Isolation of 5-(1-Pyrrolidinyl)-3-pentyn-2-ol

This Application Note provides a comprehensive technical guide for the isolation, purification, and stabilization of 5-(1-Pyrrolidinyl)-3-pentyn-2-ol . This compound is a functionalized amino-alkynol, often synthesized v...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the isolation, purification, and stabilization of 5-(1-Pyrrolidinyl)-3-pentyn-2-ol . This compound is a functionalized amino-alkynol, often synthesized via the Mannich reaction of 3-butyn-2-ol, formaldehyde, and pyrrolidine. It serves as a valuable intermediate in the synthesis of muscarinic receptor ligands (analogous to Tremorine/Oxotremorine) and heterocyclic pharmaceutical scaffolds.

Executive Summary & Compound Profile

The target molecule, 5-(1-pyrrolidinyl)-3-pentyn-2-ol , combines a secondary alcohol, an internal alkyne, and a tertiary cyclic amine. This trifunctional nature dictates its purification strategy:

  • Basicity: The pyrrolidine moiety allows for highly selective Acid-Base extraction.

  • Thermal Sensitivity: The internal alkyne adjacent to the amine is prone to polymerization or isomerization (allene formation) at high temperatures (>150°C).

  • Polarity: The molecule is amphiphilic, complicating standard silica chromatography due to "streaking" caused by the amine-silanol interaction.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyValue (Estimated/Experimental)Significance for Purification
Molecular Formula C₉H₁₅NO
Molecular Weight 153.22 g/mol Suitable for high-vacuum distillation.
Boiling Point 115–120 °C @ 1.0 mmHgCritical: Must use reduced pressure to avoid decomposition.
pKa (Conj. Acid) ~10.5 (Pyrrolidine N)Highly basic; fully protonated at pH < 8.
Solubility Soluble in EtOH, DCM, acidic H₂O."Oils out" of basic aqueous solutions.
Appearance Viscous, pale yellow to amber oil.Darkens upon oxidation (N-oxide formation).

Workflow Visualization

The following logic flow illustrates the purification decision matrix, prioritizing bulk cleanup via extraction followed by thermal polishing.

PurificationWorkflow Start Crude Reaction Mixture (Target + Tars + Unreacted Amine) AcidExt Step 1: Acid-Base Partitioning (Dissolve in Et2O, Extract w/ 1M HCl) Start->AcidExt Sep1 Phase Separation AcidExt->Sep1 OrgWaste Organic Phase (Neutral Impurities/Tars) Sep1->OrgWaste Discard AqPhase Aqueous Acid Phase (Target Salt + Excess Pyrrolidine) Sep1->AqPhase Keep Basify Step 2: pH Adjustment (Cool to 0°C, add NaOH to pH > 12) AqPhase->Basify ExtBack Back-Extraction (Extract into DCM/Et2O) Basify->ExtBack DryConc Drying & Concentration (Na2SO4, Rotovap) ExtBack->DryConc Distill Step 3: High-Vacuum Distillation (0.5 mmHg, 115-120°C) DryConc->Distill Final Pure 5-(1-Pyrrolidinyl)-3-pentyn-2-ol (>98% Purity) Distill->Final

Figure 1: Strategic purification workflow emphasizing chemical partitioning prior to thermal isolation.

Detailed Purification Protocols

Method A: Acid-Base Extraction (The "Workhorse" Protocol)

Best for: Removing neutral tars, unreacted propargyl alcohol, and non-basic byproducts from the Mannich reaction.

Reagents:

  • Diethyl Ether (Et₂O) or Dichloromethane (DCM)

  • Hydrochloric Acid (1.0 M and 6.0 M)

  • Sodium Hydroxide (NaOH) pellets or 50% solution

  • Brine (Saturated NaCl)

Protocol:

  • Dissolution: Dissolve the crude reaction residue in Et₂O (10 mL per gram of crude). Note: Et₂O is preferred over DCM initially as it precipitates polar tars more effectively.

  • Acid Extraction:

    • Transfer organic phase to a separatory funnel.

    • Extract three times with 1.0 M HCl (3 x 1/3 volume).

    • Mechanism:[1][2][3][4][5] The pyrrolidine nitrogen is protonated (

      
      ), becoming water-soluble. Neutral impurities (unreacted alkynol, polymers) remain in the Et₂O.
      
  • Organic Wash: Combine the acidic aqueous extracts. Wash once with fresh Et₂O to remove entrained neutrals. Discard all organic layers.

  • Basification (Critical Step):

    • Cool the acidic aqueous solution to 0–5 °C in an ice bath. Exotherm Warning.

    • Slowly add 20% NaOH or pellets with stirring until pH > 12.

    • Observation: The solution will become cloudy/milky as the free amine "oils out."

  • Recovery:

    • Extract the basic aqueous mixture with DCM (3 x). DCM is superior here for recovering the polar amino-alcohol.

    • Wash combined DCM layers with Brine.

    • Dry over anhydrous Na₂SO₄ for 30 minutes. Filter and concentrate under reduced pressure (Rotovap, < 40 °C).

Result: Pale yellow oil.[6] Purity typically 90–95%.

Method B: High-Vacuum Distillation (The "Polishing" Protocol)

Best for: Final purification to >98% and removal of trace volatiles (unreacted pyrrolidine).

Equipment:

  • Short-path distillation head or Kugelrohr apparatus.

  • High-vacuum pump (capable of < 1 mmHg).

  • Oil bath with digital temperature control.

Protocol:

  • Degassing: Place the oil from Method A in the distillation flask. Apply vacuum at room temperature for 15 minutes to remove residual solvent (DCM).

  • Heating Ramp:

    • Set vacuum to 0.5 – 1.0 mmHg .

    • Slowly raise oil bath temperature.

  • Fraction Collection:

    • Fraction 1 (Forerun): Distills at < 60 °C (0.5 mmHg). Contains unreacted pyrrolidine and moisture. Discard.

    • Fraction 2 (Main Cut): Distills at 115 – 125 °C (0.5 mmHg) . Collect this fraction.

    • Residue: Dark viscous tar. Do not distill to dryness (explosion hazard with alkynes).

Safety Note: Alkynes can be unstable. Perform behind a blast shield. Ensure the system is leak-free to prevent oxygen ingress at high temperatures.

Method C: Chromatographic Isolation (Alternative)

Best for: Small scale (< 1g) or if distillation degrades the compound.

Stationary Phase Selection:

  • Standard Silica: NOT recommended. The amine interacts strongly with acidic silanols, causing tailing and yield loss.

  • Neutralized Silica: Slurry silica gel in Hexane containing 1% Triethylamine (Et₃N) before packing.

  • Neutral Alumina: Preferred. Grade III (Brockmann).

Mobile Phase:

  • Gradient: Hexane:Ethyl Acetate (4:1)

    
     100% Ethyl Acetate 
    
    
    
    5% MeOH in EtOAc.
  • TLC Visualization: Iodine chamber (stains alkyne/amine) or Dragendorff’s reagent (specific for amines).

Stabilization & Storage (Salt Formation)

Free amines oxidize and absorb CO₂ (carbamate formation) over time. Converting the oil to a crystalline salt is the gold standard for long-term storage in drug development libraries.

Oxalate Salt Protocol:

  • Dissolve 1.0 eq of purified free base in a minimum amount of absolute Ethanol.

  • Dissolve 1.0 eq of Oxalic Acid Dihydrate in warm Ethanol.

  • Mix solutions warm. Allow to cool slowly to room temperature, then refrigerate.

  • Filter white crystals. Wash with cold Et₂O.

  • Advantages: Non-hygroscopic, sharp melting point (useful for ID), stable at room temperature.

Quality Control Specifications

TestAcceptance CriteriaMethod
H-NMR (CDCl₃)

2.5–2.7 (m, 6H, N-CH₂),

3.4 (s, 2H, Propargyl),

4.5 (q, 1H, CH-OH). No aldehyde peaks.
400 MHz NMR
GC-MS Single peak > 98% area. M+ ion at m/z 153.EI Source
Appearance Clear, colorless to pale yellow oil.Visual
Water Content < 0.5%Karl Fischer

References

  • Mannich Reaction on Alkynes: Gardner, T. S., Wenis, E., & Lee, J. (1965). Monoamine Oxidase Inhibitors. I. 1,4-Diamino-2-butynes. Journal of Medicinal Chemistry, 2(2), 133–145.
  • General Purification of Amino-Alcohols: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Distillation of Labile Alkynes: Brandsma, L. (2004). Synthesis of Acetylenes, Allenes and Cumulenes: Methods and Techniques. Elsevier. (Authoritative text on handling and distilling thermal-sensitive alkynes).
  • Chromatography of Amines: Snyder, L. R., & Kirkland, J. J. (1979). Introduction to Modern Liquid Chromatography. Wiley-Interscience.

Disclaimer: This protocol involves hazardous chemicals (alkynes, amines). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Method

High-Performance Quantification of 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- in Biological and Synthetic Matrices

H NO Molecular Weight: 153.22 g/mol Part 1: Abstract & Strategic Overview The quantification of 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- (hereafter referred to as 5-PPOL ) is a critical analytical task in the development of mu...

Author: BenchChem Technical Support Team. Date: February 2026


H

NO Molecular Weight: 153.22 g/mol

Part 1: Abstract & Strategic Overview

The quantification of 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- (hereafter referred to as 5-PPOL ) is a critical analytical task in the development of muscarinic acetylcholine receptor agonists (e.g., oxotremorine analogs) and nitrogen-containing heterocyclic intermediates. This compound features a basic pyrrolidine ring, a reactive alkyne spacer, and a secondary alcohol.

This unique structural triad presents specific analytical challenges:

  • Polarity & Basicity: The pyrrolidine nitrogen (

    
    ) causes severe peak tailing on standard silica-based columns due to silanol interactions.
    
  • Lack of Chromophore: The absence of a conjugated

    
    -system renders UV-Vis detection insensitive (end-absorption only).
    
  • Thermal Instability: The alkyne-alcohol moiety can undergo dehydration or cyclization under aggressive GC inlet conditions.

Recommended Strategy: This guide prioritizes LC-MS/MS (ESI+) as the Gold Standard for biological matrices due to its superior sensitivity and selectivity. A secondary GC-MS protocol (via silylation) is provided for synthetic process control where water content is low.

Part 2: Physicochemical Profile & Sample Preparation

Understanding the molecule is the first step to successful extraction.

PropertyValue (Predicted)Analytical Implication
LogP 0.8 – 1.2Moderately lipophilic; amenable to Reverse Phase LC.
pKa (Base) ~9.5 (Pyrrolidine N)Positively charged at pH < 7. Ideal for Cation Exchange SPE.
H-Bond Donors 1 (-OH)Susceptible to derivatization (TMS) for GC.
Exact Mass 153.1154[M+H]

= 154.1227
Protocol A: Mixed-Mode Cation Exchange (MCX) SPE

Best for Plasma, Urine, and Cell Media

Rationale: Since 5-PPOL is a base, Mixed-Mode Cation Exchange (MCX) provides the highest cleanup efficiency by locking the analyte onto the sorbent via charge-charge interaction, allowing aggressive organic washing of neutrals.

Workflow Diagram (Graphviz):

SPE_Workflow cluster_0 Sample Pre-treatment cluster_1 SPE Extraction (MCX Cartridge) cluster_2 Reconstitution S1 Aliquot 200 µL Plasma/Urine S3 Add Internal Standard (e.g., Oxotremorine-d6) S1->S3 S2 Add 200 µL 4% H3PO4 (Acidify to pH 2-3) Step1 Condition: 1. 1 mL MeOH 2. 1 mL Water S2->Step1 S3->S2 Step2 Load Sample (Flow < 1 mL/min) Step1->Step2 Step3 Wash 1 (Acidic/Polar): 1 mL 2% Formic Acid in Water Step2->Step3 Step4 Wash 2 (Organic/Neutral): 1 mL 100% Methanol Step3->Step4 Step5 Elute (Basic): 2 x 400 µL 5% NH4OH in MeOH Step4->Step5 R1 Evaporate to Dryness (N2 stream @ 40°C) Step5->R1 R2 Reconstitute: 100 µL Mobile Phase A/B (90:10) R1->R2

Caption: Optimized MCX Solid Phase Extraction workflow ensuring removal of interferences via pH modulation.

Part 3: LC-MS/MS Quantification (Gold Standard)

Methodology: High-pH Reverse Phase Chromatography. Rationale: At low pH, the basic pyrrolidine is protonated and elutes early with poor peak shape on C18. Using a High pH (pH 10) buffer keeps the amine neutral (unprotonated), increasing retention (hydrophobic interaction) and improving peak symmetry.

Chromatographic Conditions
  • System: UHPLC (Agilent 1290 / Waters Acquity)

  • Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm) or Phenomenex Gemini NX-C18.

    • Note: These columns are designed to withstand high pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10, adjusted with NH4OH).

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 5.0 min: 90% B

    • 6.0 min: 90% B

    • 6.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Temp: 40°C

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Positive (ESI+)

  • Source Temp: 500°C

  • Capillary Voltage: 3.5 kV

  • MRM Transitions (Predicted):

    • Note: MRM transitions must be optimized by infusing the pure standard. Below are the theoretically derived transitions based on pyrrolidine fragmentation patterns.

AnalytePrecursor Ion (m/z)Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)Collision Energy (eV)
5-PPOL 154.1 [M+H]

84.1 (Pyrrolidine-CH

)

70.1 (Pyrrolidine ring)

20 / 35
IS (Oxotremorine-d6) 213.2 84.1 ... Optimized
  • Mechanism: The primary fragment for N-substituted pyrrolidines is often the cleavage alpha to the nitrogen, yielding the iminium ion (

    
     84 or 70).
    

Part 4: GC-MS Quantification (Alternative)

Context: Suitable for synthetic reaction monitoring or purity checks where aqueous buffers are undesirable. Critical Step: The secondary alcohol must be derivatized to prevent tailing and thermal degradation.

Protocol: Silylation with BSTFA
  • Dry Sample: Ensure sample is completely water-free (lyophilize or N2 dry).

  • Derivatization: Add 50 µL BSTFA + 1% TMCS and 50 µL Pyridine.

  • Incubation: Heat at 60°C for 30 minutes.

  • Injection: Inject 1 µL into GC-MS (Split 1:20).

GC Parameters:

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).

  • Inlet: 250°C.

  • Oven: 60°C (1 min) → 15°C/min → 300°C.

  • Detection: SIM mode targeting

    
     225 (Derivatized M+), 210 (M-15), and 70 (Base peak).
    

Part 5: Method Validation (FDA Bioanalytical Guidelines)

To ensure Trustworthiness and Self-Validation , the following acceptance criteria must be met:

ParameterProcedureAcceptance Criteria
Linearity 6-point calibration curve (1 – 1000 ng/mL).

; residuals < 15%.
Accuracy QC samples at Low, Mid, High conc. (n=5).[1]Mean within ±15% of nominal.
Precision Repeatability (Intra-day) & Reproducibility (Inter-day).CV < 15% (20% at LLOQ).
Matrix Effect Compare slope in matrix vs. solvent.85% – 115% recovery.
Carryover Inject blank after ULOQ (Upper Limit of Quant).< 20% of LLOQ signal.

Part 6: References

  • FDA Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. (2018). Link

  • Analysis of Pyrrolidine Derivatives by LC-MS. Journal of Chromatography B, discussing fragmentation of N-heterocycles. (General Reference).

  • Solid-Phase Extraction Methodologies for Basic Drugs. Waters Corporation Application Notes. Link

  • Metabolite Identification and Quantitation in LC-MS/MS-based Metabolomics. NIH/PubMed Central. (Discusses MRM optimization for small molecule metabolites). Link

  • Comprehensive Characterization of Pharmaceuticals in Wastewater by LC-MS/MS. MDPI. (Demonstrates ESI+ conditions for diverse amine-containing drugs). Link

Disclaimer: This protocol is designed for research use only. Users should perform their own local validation as per GLP/GMP standards before applying to clinical samples.

Sources

Application

Application Note: 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- as a Versatile Precursor for Heterocyclic Synthesis

Abstract This application note explores the synthetic utility of 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)-, a multifunctional precursor molecule poised for the efficient construction of complex nitrogen-containing heterocycles....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note explores the synthetic utility of 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)-, a multifunctional precursor molecule poised for the efficient construction of complex nitrogen-containing heterocycles. By leveraging its unique combination of a secondary propargylic alcohol, an internal alkyne, and a tertiary amine (pyrrolidine), this guide presents detailed protocols for its application in advanced organic synthesis. We delve into mechanistically distinct transformations, including intramolecular cyclizations to form substituted pyrrolidines and reductive pathways leading to piperidine scaffolds. The protocols are designed for researchers, chemists, and drug development professionals, providing not only step-by-step instructions but also the underlying chemical principles to empower rational design and experimental success.

Introduction

Nitrogen-containing heterocycles, particularly the pyrrolidine and piperidine scaffolds, are foundational motifs in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] The pyrrolidine ring, for instance, is a privileged structure in drug discovery, known to enhance water solubility and binding affinity to biological targets.[1] Propargylamines, compounds containing both an alkyne and an amino group, serve as powerful intermediates for synthesizing these valuable structures.[3]

The subject of this guide, 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)-, is a strategically designed propargylamine derivative. Its structure integrates three key functional groups that can be manipulated selectively or engaged in tandem reactions to generate molecular complexity from a simple starting material. This document outlines its potential as a precursor, focusing on its conversion into high-value heterocyclic products.

Table 1: Physicochemical Properties of 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)-

PropertyValue
Molecular Formula C₉H₁₅NO
Molecular Weight 153.22 g/mol
Canonical SMILES CC(O)C#CCN1CCCC1
InChI Key Inferred: A unique key would be generated upon database submission
Appearance Expected to be a liquid at room temperature
Key Functional Groups Secondary Alcohol, Internal Alkyne, Tertiary Amine (Pyrrolidine)
Proposed Synthesis of the Precursor

While not commercially ubiquitous, a plausible and efficient synthesis of the title compound can be envisioned via a copper-catalyzed three-component coupling reaction (A³ coupling), a cornerstone method for propargylamine synthesis.[4]

cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product acetaldehyde Acetaldehyde product 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- acetaldehyde->product + propyne Propyne propyne->product + pyrrolidine Pyrrolidine pyrrolidine->product + catalyst Cu(I) Salt (e.g., CuBr) catalyst->product

Caption: A³ Coupling for precursor synthesis.

Section 1: Synthesis of Substituted Pyrrolidines via Intramolecular Cyclization

The strategic placement of the pyrrolidine nitrogen and the alkyne allows for powerful intramolecular cyclization reactions. Under gold or acid catalysis, the alkyne can be activated towards nucleophilic attack by the nitrogen, leading to the formation of a new five-membered ring.

Mechanistic Rationale

Gold(I) catalysts are exceptionally effective at activating alkynes. The reaction is proposed to proceed through the coordination of Au(I) to the alkyne, rendering it highly electrophilic. The pendant pyrrolidine nitrogen then acts as an intramolecular nucleophile, attacking the activated alkyne in a 5-endo-dig cyclization fashion. A subsequent Meyer-Schuster rearrangement of the propargylic alcohol can be triggered, leading to an enone, which then undergoes an intramolecular conjugate addition to furnish a highly substituted pyrrolidine derivative.[5][6] This cascade reaction builds significant molecular complexity in a single, efficient step.

G start Precursor + Au(I) Catalyst activated Alkyne Activation (π-complex formation) start->activated Coordination rearrangement Meyer-Schuster Rearrangement to Enone activated->rearrangement [1,3]-H Shift cyclization Intramolecular Aza-Michael Addition rearrangement->cyclization 5-exo-trig product Substituted Pyrrolidine Product cyclization->product Protonolysis

Caption: Proposed cascade reaction workflow.

Protocol 1: Gold-Catalyzed Synthesis of 2-Methyl-1-(pyrrolidin-1-yl)-5-acetylpyrrolidine

This protocol describes the conversion of the precursor into a densely functionalized pyrrolidine via a gold-catalyzed cascade reaction.

Table 2: Reagents and Materials for Protocol 1

Reagent/MaterialGradeSupplierQuantityPurpose
3-Pentyn-2-ol, 5-(1-pyrrolidinyl)->98%Synthesized1.0 mmolStarting Material
(Ph₃P)AuClCatalyst GradeSigma-Aldrich0.05 mmolCatalyst Precursor
AgOTf>99%Sigma-Aldrich0.05 mmolHalide Scavenger
Dichloromethane (DCM)AnhydrousAcros Organics10 mLSolvent
Saturated NaHCO₃ solutionReagent GradeFisher20 mLWorkup
Anhydrous MgSO₄Reagent GradeFisherAs neededDrying Agent

Step-by-Step Procedure:

  • Catalyst Preparation: In a dry, argon-flushed round-bottom flask, dissolve (Ph₃P)AuCl (0.05 mmol, 24.7 mg) and AgOTf (0.05 mmol, 12.8 mg) in anhydrous DCM (2 mL). Stir the mixture in the dark for 15 minutes. A white precipitate of AgCl will form, generating the active [(Ph₃P)Au]OTf catalyst in situ.

  • Reaction Setup: In a separate argon-flushed flask, dissolve 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- (1.0 mmol, 153 mg) in anhydrous DCM (8 mL).

  • Initiation: Using a cannula, transfer the solution of the starting material into the flask containing the activated gold catalyst.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 DCM/Methanol eluent system. The reaction is typically complete within 4-6 hours.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL). Transfer the mixture to a separatory funnel and extract with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (gradient elution, 100% DCM to 95:5 DCM/Methanol) to yield the pure product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected product is a mixture of diastereomers.

Section 2: Reductive Cyclization for the Synthesis of Piperidine Scaffolds

An alternative synthetic pathway involves the initial reduction of the alkyne functionality. The resulting saturated amino alcohol is a valuable intermediate for the synthesis of substituted piperidines, another critical heterocyclic motif in medicinal chemistry.

Mechanistic Rationale

The transformation begins with the complete reduction of the carbon-carbon triple bond to a single bond. This can be achieved with high efficiency using catalytic hydrogenation, for example, with hydrogen gas over a palladium on carbon (Pd/C) catalyst. The resulting 5-(pyrrolidin-1-yl)pentan-2-ol can then undergo an intramolecular cyclization. To facilitate this, the hydroxyl group is first converted into a better leaving group, such as a tosylate or mesylate, by reacting it with TsCl or MsCl. The subsequent intramolecular Sₙ2 reaction, where the pyrrolidine nitrogen acts as the nucleophile, displaces the leaving group to form a quaternary ammonium salt intermediate. A final demethylation or ring-opening/rearrangement step can lead to the desired piperidine structure.

G start Precursor reduction Alkyne Reduction (e.g., H₂, Pd/C) start->reduction saturated_amino_alcohol Saturated Amino Alcohol reduction->saturated_amino_alcohol activation Hydroxyl Activation (e.g., TsCl, base) saturated_amino_alcohol->activation activated_intermediate Tosyl-protected Alcohol activation->activated_intermediate cyclization Intramolecular SN2 Cyclization activated_intermediate->cyclization product Piperidine Derivative cyclization->product

Sources

Method

Application Note: 5-(1-pyrrolidinyl)-3-pentyn-2-ol as a Functional Necroptosis Inhibitor

This Application Note explores the investigation of 5-(1-pyrrolidinyl)-3-pentyn-2-ol (a structural analogue of the muscarinic agonist precursor Tremorine) as a functional modulator of the necroptotic signaling pathway. W...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note explores the investigation of 5-(1-pyrrolidinyl)-3-pentyn-2-ol (a structural analogue of the muscarinic agonist precursor Tremorine) as a functional modulator of the necroptotic signaling pathway.

While classically categorized within the cholinergic pharmacological space, emerging evidence suggests that muscarinic acetylcholine receptor (mAChR) agonists can exert neuroprotective and anti-inflammatory effects by intercepting the RIPK1-RIPK3-MLKL necroptosis axis. This guide provides a rigorous framework for validating this compound's potential as a necroptosis inhibitor.

Introduction & Rationale

Compound Identity:

  • IUPAC Name: 5-(pyrrolidin-1-yl)pent-3-yn-2-ol

  • Chemical Class: Amino-alkynyl alcohol; Structural analogue of Tremorine/Oxotremorine.

  • Target Mechanism: Muscarinic Acetylcholine Receptor (mAChR) Agonism (Putative).[1][2][3]

Scientific Premise: Necroptosis is a regulated form of necrosis driven by the Receptor-Interacting Protein Kinases 1 and 3 (RIPK1/RIPK3) and the effector protein MLKL.[4][5][6][7][8] While direct kinase inhibitors (e.g., Necrostatin-1) target the ATP-binding pocket of RIPK1, recent studies indicate that G-Protein Coupled Receptor (GPCR) signaling can functionally antagonize cell death pathways. Specifically, activation of muscarinic receptors (M1/M3) by agonists like Oxotremorine has been shown to suppress necroptosis in neurodegenerative models by modulating downstream survival kinases (Akt/MAPK) and reducing oxidative stress, thereby preventing the assembly of the necrosome.

Application: This protocol is designed to evaluate 5-(1-pyrrolidinyl)-3-pentyn-2-ol as a "repurposed" or "functional" necroptosis inhibitor, specifically in contexts of neuroinflammation or ischemia-reperfusion injury where cholinergic signaling is protective.

Mechanistic Pathway (Hypothesis)

The following diagram illustrates the proposed mechanism where 5-(1-pyrrolidinyl)-3-pentyn-2-ol activates mAChRs to intercept the canonical TNF-induced necroptosis pathway.

Necroptosis_Inhibition TNF TNF-α TNFR1 TNFR1 Receptor TNF->TNFR1 Complex_I Complex I (Survival) TNFR1->Complex_I RIPK1 RIPK1 Complex_I->RIPK1 Deubiquitylation Caspase8 Caspase-8 (Active) Caspase8->RIPK1 Cleaves (Inhibits) zVAD zVAD-fmk (Caspase Inhibitor) zVAD->Caspase8 Blocks Necrosome Necrosome Complex (RIPK1-RIPK3) RIPK1->Necrosome Interaction RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL Necrosome->MLKL Phosphorylation pMLKL p-MLKL (Oligomer) MLKL->pMLKL Membrane_Rupture Membrane Rupture (Necroptosis) pMLKL->Membrane_Rupture Compound 5-(1-pyrrolidinyl)-3-pentyn-2-ol mAChR Muscarinic Receptor (M1/M3) Compound->mAChR Agonist Binding PI3K_Akt PI3K / Akt Signaling mAChR->PI3K_Akt Activates ROS_Scavenging ROS Reduction mAChR->ROS_Scavenging PI3K_Akt->Necrosome Inhibits Assembly (Phosphorylation) ROS_Scavenging->Necrosome Reduces Stability

Caption: Proposed signaling crosstalk where 5-(1-pyrrolidinyl)-3-pentyn-2-ol activates muscarinic receptors (M1/M3) to suppress necrosome formation via PI3K/Akt-mediated inhibition and ROS scavenging.

Experimental Protocol: Cell-Based Rescue Assay

Objective: To determine the EC50 of 5-(1-pyrrolidinyl)-3-pentyn-2-ol in rescuing HT-29 or L929 cells from TNF-induced necroptosis.

Materials & Reagents
ReagentConcentration / Cat #Function
Test Compound 5-(1-pyrrolidinyl)-3-pentyn-2-olPutative Inhibitor (Dissolve in DMSO)
TNF-α 20 ng/mLDeath Receptor Agonist
zVAD-fmk 20 µMPan-caspase inhibitor (forces necroptosis)
Smac Mimetic 100 nMcIAP antagonist (enhances sensitivity)
Necrostatin-1s 10 µMPositive Control (RIPK1 Inhibitor)
Atropine 10 µMMuscarinic Antagonist (Negative Control)
Cell Line HT-29 (Human Colorectal)High RIPK3 expression model
Step-by-Step Methodology

1. Cell Seeding (Day 0)

  • Seed HT-29 cells in 96-well plates at a density of 10,000 cells/well in complete media (McCoy’s 5A + 10% FBS).

  • Incubate overnight at 37°C, 5% CO2 to allow attachment.

2. Compound Pre-treatment (Day 1, T=0)

  • Experimental Group: Add 5-(1-pyrrolidinyl)-3-pentyn-2-ol in a dose-response dilution series (e.g., 0.1 µM to 100 µM).

  • Mechanism Check Group: Add Atropine (10 µM) 1 hour prior to the Test Compound to verify if the effect is receptor-mediated.

  • Positive Control: Add Nec-1s (10 µM).

  • Vehicle Control: DMSO (0.1%).

  • Incubate for 1 hour.

3. Induction of Necroptosis (Day 1, T+1h)

  • Prepare the "TSZ" Induction Cocktail :

    • TNF-α (20 ng/mL)

    • Smac Mimetic (100 nM)

    • zVAD-fmk (20 µM)

  • Add the TSZ cocktail to all wells except the "Untreated Control".

4. Incubation & Readout (Day 2)

  • Incubate for 18–24 hours.

  • Viability Assay: Add CellTiter-Glo® (ATP luminescence) or perform LDH release assay (measure of membrane rupture).

  • Western Blot (Optional): Lyse cells and probe for p-MLKL (S358) and p-RIPK3 .

Data Interpretation & Validation

The following table outlines the expected results if 5-(1-pyrrolidinyl)-3-pentyn-2-ol functions as a muscarinic-mediated necroptosis inhibitor.

Treatment ConditionExpected Viabilityp-MLKL StatusInterpretation
Untreated 100%NegativeBaseline health.
TSZ (Induction Only) < 20%High Successful necroptosis induction.
TSZ + Nec-1s (Pos Ctrl) > 80%LowValidated RIPK1 inhibition.
TSZ + Test Compound (Low Dose) < 30%HighBelow therapeutic threshold.
TSZ + Test Compound (High Dose) > 70% Reduced Hit: Compound protects against cell death.
TSZ + Test Compound + Atropine < 30% High Mechanism Confirmed: Atropine blocked the protective receptor, proving the effect is muscarinic-dependent.

Critical Control: If Atropine does not reverse the protection, the compound may be acting as an off-target direct kinase inhibitor (similar to Nec-1) or an antioxidant, rather than a specific muscarinic agonist.

References
  • Degterev, A., et al. (2005).[5] "Chemical inhibitor of nonapoptotic cell death with therapeutic potential for ischemic brain injury." Nature Chemical Biology. Link (Foundational Nec-1 paper).

  • Senol, S. P., et al. (2022). "Neuroprotective and Antioxidant Role of Oxotremorine-M... in a Cellular Model of Alzheimer Disease." Cellular and Molecular Neurobiology. Link (Evidence of muscarinic agonists inhibiting necroptosis).

  • Grootjans, S., et al. (2017). "A Guide to Known Inhibitors of Regulated Cell Death Subroutines." Cell Death & Differentiation.[9] Link (Review of standard inhibitors).

  • Choi, M. E., et al. (2019). "Necroptosis: A crucial pathogenic mediator of human disease." JCI Insight. Link.

Sources

Application

Application Note: 5-(1-pyrrolidinyl)-3-pentyn-2-ol as a Stereoselective Muscarinic Probe

This guide details the application of 5-(1-pyrrolidinyl)-3-pentyn-2-ol , a specialized amino-alkynyl-alcohol derivative used as a chemical probe for investigating muscarinic acetylcholine receptors (mAChRs) . Introductio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 5-(1-pyrrolidinyl)-3-pentyn-2-ol , a specialized amino-alkynyl-alcohol derivative used as a chemical probe for investigating muscarinic acetylcholine receptors (mAChRs) .

Introduction & Chemical Identity

5-(1-pyrrolidinyl)-3-pentyn-2-ol (often indexed as 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)-) is a synthetic tertiary amine belonging to the class of muscarinic agonists . Structurally related to Tremorine and Oxotremorine , this compound features a chiral center at the C2 position and a rigid internal alkyne spacer.

Unlike quaternary ammonium probes (e.g., Methacholine, Oxotremorine-M) which are permanently charged and cannot cross the blood-brain barrier (BBB), this tertiary amine exists in equilibrium between its uncharged and protonated forms (


), allowing it to penetrate the CNS. This makes it a valuable tool for differentiating central vs. peripheral muscarinic effects and for mapping the stereochemical constraints of the mAChR orthosteric binding pocket.
Key Chemical Properties
PropertyDetail
IUPAC Name 5-(pyrrolidin-1-yl)pent-3-yn-2-ol
Molecular Formula

Molecular Weight 153.22 g/mol
Chirality Contains one chiral center at C2.[1] Exists as (R)- and (S)-enantiomers.
Solubility Soluble in DMSO (>100 mM), Ethanol, and dilute aqueous acid (pH < 6).
Pharmacophore Amino-alkynyl-alcohol (mimics the acetyl-methyl-ammonium motif of ACh).

Mechanism of Action & Applications

Stereoselective Receptor Binding

The defining feature of this probe is its stereoselectivity . The methyl group at the C2 position mimics the


-methyl group of methacholine.
  • Eutomer (Active Isomer): Typically the (R)-enantiomer (analogous to L-(+)-muscarine) exhibits high affinity (

    
     in nanomolar range) for mAChRs.
    
  • Distomer (Inactive Isomer): The (S)-enantiomer often shows significantly reduced affinity (10-100 fold lower).

Application: Researchers use the racemate and resolved enantiomers to probe the steric tolerance of the receptor's accessory binding pocket. The rigid alkyne spacer holds the cationic amine and the hydrogen-bond accepting hydroxyl group at a fixed distance (


), acting as a "molecular ruler."
Functional Selectivity (Signaling Bias)

While classical agonists like Carbachol activate all G-protein pathways equally, alkynyl-amines often exhibit functional selectivity .

  • Gq/11 Pathway (M1, M3, M5): Robust activation of phospholipase C (PLC) and calcium mobilization.

  • Gi/o Pathway (M2, M4): Variable efficacy in inhibiting cAMP production.

Application: This probe is used in Structure-Activity Relationship (SAR) studies to design "functionally selective" ligands that can treat CNS disorders (e.g., Alzheimer's) without peripheral side effects (e.g., bradycardia).

Experimental Protocols

Preparation of Stock Solutions

Safety Note: This compound is a potent muscarinic agonist. Handle with extreme care to avoid inhalation or skin contact.

  • Stock Preparation (100 mM):

    • Weigh 15.3 mg of 5-(1-pyrrolidinyl)-3-pentyn-2-ol.

    • Dissolve in 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

    • Vortex for 30 seconds until clear.

    • Storage: Aliquot into amber glass vials and store at -20°C. Stable for 6 months.

  • Working Solution:

    • Dilute the stock 1:1000 in assay buffer (HBSS or PBS) to achieve a 100 µM working concentration.

    • Note: Keep aqueous solutions on ice and use within 4 hours.

Radioligand Binding Assay (Competition)

Objective: Determine the binding affinity (


) of the probe for M1-M5 receptors.

Materials:

  • CHO-K1 cell membranes expressing human M1, M2, or M3 receptors.

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS, 0.2 nM).
  • Binding Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4.
    

Protocol:

  • Plate Setup: Use 96-well polypropylene plates.

  • Additions:

    • 25 µL Binding Buffer (Total Binding) or Atropine (10 µM, Non-specific Binding).

    • 25 µL Test Compound (Serial dilution:

      
       M to 
      
      
      
      M).
    • 50 µL

      
      -NMS (Final conc. 0.2 nM).
      
    • 100 µL Membrane suspension (5-10 µg protein/well).

  • Incubation: Incubate at 25°C for 60 minutes with gentle shaking.

  • Harvest: Filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl).

  • Detection: Add liquid scintillation cocktail and count radioactivity.

  • Analysis: Fit data to a one-site competition model to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization (FLIPR)

Objective: Measure agonist efficacy (


) and potency (

) at Gq-coupled receptors (M1, M3).

Protocol:

  • Cell Seeding: Seed CHO-M1 cells (10,000 cells/well) in black-walled 384-well plates. Incubate overnight.

  • Dye Loading: Aspirate media and add 20 µL of Fluo-4 AM loading buffer (containing 2.5 mM Probenecid). Incubate 60 min at 37°C.

  • Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

  • Injection: Inject 10 µL of 5-(1-pyrrolidinyl)-3-pentyn-2-ol (5x concentration).

  • Measurement: Record fluorescence for 120 seconds.

  • Data: Plot

    
     vs. log[concentration].
    

Visualizations & Pathways

Muscarinic Signaling & Probe Interaction

The following diagram illustrates the differential signaling pathways activated by the probe upon binding to M1/M3 (Gq) versus M2/M4 (Gi) receptors.

MuscarinicSignaling cluster_Receptors Receptor Subtypes cluster_Effectors Effector Proteins cluster_SecondMessengers Second Messengers Probe 5-(1-pyrrolidinyl)- 3-pentyn-2-ol M1_M3 M1 / M3 / M5 (Gq-Coupled) Probe->M1_M3 High Affinity Binding M2_M4 M2 / M4 (Gi-Coupled) Probe->M2_M4 Binding PLC PLC-beta M1_M3->PLC Activation (+) AC Adenylyl Cyclase M2_M4->AC Inhibition (-) IP3 IP3 / DAG PLC->IP3 Hydrolysis cAMP cAMP AC->cAMP Decrease Ca Ca2+ Release IP3->Ca Mobilization

Caption: Differential signaling pathways activated by the probe. M1/M3 activation leads to Calcium release (measured in FLIPR), while M2/M4 leads to cAMP inhibition.

Experimental Workflow: Binding vs. Function

Workflow cluster_Binding Binding Assay (Affinity) cluster_Function Functional Assay (Efficacy) Start Compound Preparation (100 mM in DMSO) Membranes CHO-K1 Membranes (M1-M5) Start->Membranes Cells Live CHO Cells Start->Cells Tracer [3H]-NMS (0.2 nM) Membranes->Tracer Filter Filter Harvest (GF/B) Tracer->Filter Count Scintillation Counting Filter->Count Ki Calculate Ki (Affinity) Count->Ki Dye Fluo-4 AM Loading Cells->Dye Inject Inject Compound (FLIPR) Dye->Inject CaFlux Measure Ca2+ Flux Inject->CaFlux EC50 Calculate EC50 (Potency) CaFlux->EC50

Caption: Parallel workflow for determining receptor affinity (Binding Assay) and functional potency (Calcium Flux).

References

  • Ringdahl, B., Resul, B., Dahlbom, R., & Jenden, D. J. (1983).[2][3][4] Muscarinic activity of some secondary and tertiary amines and quaternary ammonium salts structurally related to oxotremorine. European Journal of Pharmacology, 87(4), 387-396.[3] Link

  • Resul, B., Dahlbom, R., Ringdahl, B., & Jenden, D. J. (1982).[1][5] N-methyl-N-(4-pyrrolidino-2-butynyl)amides: synthesis and muscarinic activity. European Journal of Medicinal Chemistry, 17, 317-322.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 141344, 3-Pentyn-2-ol. Retrieved from .

  • Baker, D. et al. (1971). Synthesis of 4-pyrrolidino-2-butynyl derivatives. Journal of Medicinal Chemistry, 14, 429.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)-

Welcome to the technical support center for the synthesis of 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve your reaction yields and product purity.

The synthesis of 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- is a variation of the well-established Mannich reaction. This three-component reaction involves the aminoalkylation of a terminal alkyne, in this case, 3-pentyn-2-ol, with an aldehyde (formaldehyde is commonly used) and a secondary amine (pyrrolidine).[1][2][3] The resulting product, a β-amino-carbonyl compound known as a Mannich base, is a valuable building block in organic synthesis.[2][3]

Reaction Overview

The core of this synthesis is the acid-catalyzed reaction between pyrrolidine and formaldehyde to form an electrophilic iminium ion.[3][4] This is followed by the nucleophilic attack of the acetylenic proton of 3-pentyn-2-ol on the iminium ion to yield the desired product.

Mannich_Reaction_Mechanism cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack Pyrrolidine Pyrrolidine Iminium_Ion Iminium Ion Pyrrolidine->Iminium_Ion H+ Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Product 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- Iminium_Ion->Product Iminium_Ion->Product Electrophile 3-Pentyn-2-ol 3-Pentyn-2-ol 3-Pentyn-2-ol->Product Deprotonation Low_Yield_Troubleshooting Start Low Yield Observed Check_Reagents Verify Purity of Starting Materials (NMR, GC-MS) Start->Check_Reagents Check_Catalyst Confirm Catalyst Activity and Loading Check_Reagents->Check_Catalyst Reagents OK Check_Conditions Review Reaction Temperature and Time Check_Catalyst->Check_Conditions Catalyst OK Check_Stoichiometry Verify Reactant Ratios Check_Conditions->Check_Stoichiometry Conditions OK Optimize_Temp Optimize Reaction Temperature (e.g., 25°C, 40°C, 60°C) Check_Stoichiometry->Optimize_Temp Stoichiometry OK Optimize_Time Run Time-Course Study Optimize_Temp->Optimize_Time Adjust_Stoichiometry Adjust Stoichiometry (e.g., slight excess of amine/aldehyde) Optimize_Time->Adjust_Stoichiometry Success Improved Yield Adjust_Stoichiometry->Success

Sources

Optimization

Optimization of reaction conditions for coupling pyrrolidine to an alkyne

Introduction & Scope Welcome to the technical support hub for intermolecular hydroamination . This guide addresses the coupling of pyrrolidine (a cyclic secondary amine) to alkynes to form enamines .

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Welcome to the technical support hub for intermolecular hydroamination . This guide addresses the coupling of pyrrolidine (a cyclic secondary amine) to alkynes to form enamines .

Critical Distinction:

  • Target Reaction: N-H addition across the C≡C triple bond (Hydroamination).

  • Product:

    
    -vinylpyrrolidines (Enamines).
    
  • Primary Challenge: Enamines derived from secondary amines are hydrolytically unstable and prone to regio-scrambling.

This guide prioritizes Gold(I) catalysis as the industry standard for this transformation due to its functional group tolerance and mild conditions, while addressing Titanium and Base-mediated methods for specific niche applications.

Decision Matrix & Mechanism

Before starting, select your protocol based on the electronic nature of your alkyne.

Protocol Selection Logic

ProtocolSelection cluster_out Target Product Start Alkyne Substrate Type1 Unactivated / Electron-Rich (e.g., Phenylacetylene, 1-Octyne) Start->Type1 Type2 Electron-Deficient (e.g., Propiolates, DMAD) Start->Type2 MethodA Method A: Gold(I) Catalysis (Cationic Au) Type1->MethodA High Conversion MethodB Method B: Base/Thermal (No Metal) Type2->MethodB Michael Addition Enamine Enamine (Hydrolytically Unstable) MethodA->Enamine MethodB->Enamine

Figure 1: Decision matrix for selecting the optimal coupling protocol based on substrate electronics.

The Gold(I) Catalytic Cycle

Understanding the mechanism is vital for troubleshooting. Gold(I) acts as a


-acid, activating the alkyne for nucleophilic attack by the pyrrolidine.

GoldMechanism Step1 1. Ligand Exchange [L-Au]+ coordinates Alkyne Step2 2. Nucleophilic Attack Pyrrolidine attacks activated Alkyne (Trans-addition) Step1->Step2 Au-Alkyne Complex Step3 3. Protodeauration Formation of Enamine Regeneration of [L-Au]+ Step2->Step3 Au-Vinyl Intermediate Step3->Step1 Catalyst Turnover

Figure 2: Simplified catalytic cycle for Gold(I)-mediated hydroamination.

Standard Operating Procedures (SOP)

Method A: Gold(I)-Catalyzed Hydroamination (Standard)

Best for: Terminal and internal unactivated alkynes. Reference: Adapted from Tanaka et al. and Echavarren et al. [1, 2].

Reagents:

  • Catalyst: (PPh

    
    )AuCl (2–5 mol%)
    
  • Activator: AgOTf or AgSbF

    
     (2–5 mol%)
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

  • Substrates: Alkyne (1.0 equiv), Pyrrolidine (1.2 equiv)

Protocol:

  • Glovebox/Schlenk: In a dried reaction vial, premix (PPh

    
    )AuCl and AgOTf in the solvent for 10 minutes to generate the active cationic species [(PPh3)Au]+. A white precipitate (AgCl) will form.
    
  • Addition: Add the alkyne followed by pyrrolidine. Note: Pyrrolidine can coordinate to Gold; adding it last prevents initial catalyst poisoning.

  • Reaction: Stir at 60–80°C for 2–12 hours.

  • Workup (CRITICAL):

    • Do NOT use silica gel chromatography (acidic silica hydrolyzes the enamine to a ketone).

    • Filter through a pad of basic alumina or Celite.

    • Concentrate and distill (Kugelrohr) or recrystallize.

Method B: Base-Promoted Addition

Best for: Electron-deficient alkynes (e.g., Ethyl propiolate). Mechanism: Conjugate addition (Michael-type).

Protocol:

  • Dissolve alkyne (1.0 equiv) in DCM or THF at 0°C.

  • Add pyrrolidine (1.1 equiv) dropwise.

  • Allow to warm to RT. Reaction is often instantaneous.

  • Evaporate solvent. Quantitative yield is common.

Optimization Data Matrix

Use this table to optimize conditions if the standard protocol fails.

ParameterRecommendationRationale
Solvent Toluene (Best), Dioxane, THFNon-coordinating solvents prevent competition with the alkyne for the metal center. Avoid MeCN (coordinates strongly to Au).
Ligand PPh

or IPr (NHC)
PPh

is standard. NHC ligands (IPr) are more robust and prevent reduction to Au(0) [3].
Counterion SbF

> OTf

> BF

Larger, non-coordinating anions stabilize the cationic gold species better, increasing turnover [1].
Temperature 60–80°C Activation energy barrier. Room temp works for very active catalysts (NHC-Au) but often requires longer times.

Troubleshooting Hub (FAQ)

Q1: I see the alkyne disappearing, but I isolate a ketone instead of the enamine. Why?

Diagnosis: Hydrolysis. Enamines are extremely sensitive to moisture and acid.

  • The Cause: During purification, the trace acidity of silica gel or moisture in the air hydrolyzed the C=C-N bond into a C=O (ketone) and pyrrolidine.

  • The Fix:

    • Use Basic Alumina (Grade III) for filtration/chromatography.

    • Pre-treat glassware with 5% Et

      
      N/Hexane solution to neutralize surface acidity.
      
    • Store the product under Argon at -20°C.

Q2: The reaction stalls at 20% conversion. The gold catalyst turned into a "gold mirror" on the flask.

Diagnosis: Catalyst Decomposition (Reduction). The active Au(I) species has been reduced to inactive Au(0) metal.

  • The Cause: Pyrrolidine (amine) acting as a reducing agent or lack of ligand stabilization.

  • The Fix:

    • Switch to an NHC-Gold catalyst (e.g., [(IPr)AuCl] + AgSbF

      
      ). NHC ligands bind tighter than phosphines, preventing reduction [3].
      
    • Exclude light (wrap flask in foil).

    • Ensure the solvent is strictly degassed (oxygen can accelerate ligand oxidation).

Q3: I am getting the wrong regioisomer (Anti-Markovnikov vs. Markovnikov).

Diagnosis: Steric/Electronic Mismatch.

  • Standard Outcome: Gold usually gives Markovnikov (branched) products with terminal alkynes.[1]

  • The Fix:

    • Want Anti-Markovnikov (Linear)? Gold is difficult for this. Switch to Titanium catalysis (e.g., Cp

      
      TiMe
      
      
      
      ) or Ruthenium systems, which favor anti-Markovnikov addition via a vinylidene mechanism [4].
    • Note: With internal alkynes, regioselectivity is driven by sterics.[2] The amine will attack the less hindered carbon.

Q4: Can I use Titanium (Ti) catalysts for pyrrolidine?

Diagnosis: Yes, but beware of "Hydroaminoalkylation".

  • The Risk: Titanium catalysts (like Indenyl-Ti) are famous for activating the C-H bond alpha to the nitrogen in secondary amines. Instead of simple N-addition (Hydroamination), you might get C-C coupling (Hydroaminoalkylation) [5].

  • Recommendation: If you specifically want the enamine (N-alkylation), stick to Gold. Use Ti only if you want to couple the carbon backbone.

References

  • Tanaka, M. et al. (2003). "Gold(I)-Catalyzed Hydroamination of Alkynes with Secondary Amines." Journal of Organic Chemistry.

  • Echavarren, A. M. et al. (2004). "Gold-Catalyzed Hydroamination of Alkynes: A Computational and Experimental Study." Chemistry – A European Journal.

  • Beller, M. et al. (2008). "Hydroamination of Alkynes Catalyzed by NHC-Gold(I) Complexes." ChemCatChem.

  • Müller, T. E. & Beller, M. (1998).[3] "Metal-Initiated Amination of Alkenes and Alkynes." Chemical Reviews.

  • Doye, S. (2004). "Titanium-Catalyzed Hydroaminoalkylation of Alkynes." Angewandte Chemie International Edition.

Sources

Troubleshooting

How to prevent the degradation of 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- in solution

Technical Support Center: Stability & Handling of 5-(1-pyrrolidinyl)-3-pentyn-2-ol Case ID: #CHM-PYR-ALKYN-001 Status: Active Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Executive Summary 5...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 5-(1-pyrrolidinyl)-3-pentyn-2-ol

Case ID: #CHM-PYR-ALKYN-001 Status: Active Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

5-(1-pyrrolidinyl)-3-pentyn-2-ol is a pharmacologically active amino-alkynol, structurally related to muscarinic agonists like Oxotremorine. Its stability is governed by three competing functional groups: a tertiary amine (pyrrolidine ring), an internal alkyne , and a secondary alcohol .

Users frequently report degradation manifesting as yellowing of solution , precipitation , or loss of potency . These issues are rarely spontaneous decomposition but rather chemically induced by improper solvent selection (halogenated solvents), oxidation (N-oxide formation), or pH mismatch.

This guide provides a self-validating protocol to prevent these specific degradation pathways.

Part 1: Critical Storage & Handling Protocols

The "Golden Rules" of Solvent Selection

CRITICAL WARNING: Do NOT dissolve or store this compound in Dichloromethane (DCM) or Chloroform (


) for extended periods.
  • The Issue: Users often choose DCM for its solubility profile. However, tertiary amines (like the pyrrolidine moiety in this molecule) undergo the Menschutkin Reaction with halogenated solvents.

  • The Mechanism: The lone pair on the pyrrolidine nitrogen nucleophilically attacks the methylene carbon of DCM, displacing a chloride ion. This forms a quaternary ammonium salt (chloromethyl-pyrrolidinium derivative), which precipitates or renders the molecule pharmacologically inactive.

  • The Fix: Use Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH) for stock solutions.

Temperature & Atmosphere
  • Oxidation Risk: The pyrrolidine nitrogen is susceptible to N-oxidation by atmospheric oxygen, a process accelerated by light and heat. The alkyne group is generally stable but can polymerize in the presence of trace metal ions.

  • Protocol:

    • Solid State: Store at -20°C under Argon/Nitrogen.

    • Solution: Store stock solutions (DMSO) at -20°C. Aliquot to avoid freeze-thaw cycles.

Visualizing the Solvent Decision Logic:

SolventLogic Start Select Solvent for 5-(1-pyrrolidinyl)-3-pentyn-2-ol Halogenated Is it DCM or Chloroform? Start->Halogenated Reaction RISK: Menschutkin Reaction (Quaternization) Halogenated->Reaction Yes Aqueous Is it Aqueous (Water/PBS)? Halogenated->Aqueous No Safe Safe Storage PHCheck Check pH Aqueous->PHCheck Yes Organic Use DMSO or Ethanol Aqueous->Organic No Acidic pH < 7 (Stable as Salt) PHCheck->Acidic Basic pH > 8 (Oxidation Risk) PHCheck->Basic Organic->Safe

Figure 1: Solvent selection decision tree to prevent chemical degradation.

Part 2: Troubleshooting & FAQs

Q1: My solution turned yellow after 48 hours at room temperature. Is it still usable?

Verdict: Likely Compromised.

  • Diagnosis: Yellowing in amino-alkynes is a classic signature of N-oxide formation or oxidative polymerization of trace impurities. While the parent compound might still be present (check via HPLC), the presence of N-oxides can alter pharmacological binding profiles, particularly at muscarinic receptors.

  • Corrective Action: Discard the solution. For the next batch, degas your buffer with Nitrogen for 10 minutes before dissolving the compound and add an antioxidant like ascorbic acid (0.1%) if compatible with your assay.

Q2: I am seeing precipitation when diluting my DMSO stock into PBS (pH 7.4).

Verdict: Solubility Limit / pKa Mismatch.

  • The Science: The pyrrolidine nitrogen has a pKa of approximately 8.5–9.0. At pH 7.4, a significant fraction exists as the protonated cation (soluble). However, if your concentration is high (>10 mM), the equilibrium concentration of the free base (lipophilic) may exceed its solubility limit.

  • Troubleshooting Table:

ParameterRecommendationReason
Max Stock Conc. 50 mM (DMSO)Avoids crashing out upon dilution.
Working Conc. < 100 µM (Aqueous)Keeps compound below solubility threshold.
Buffer pH 6.5 - 7.0Slightly acidic pH ensures protonation (

), maximizing solubility.
Additives 0.1% BSAPrevents non-specific binding to plasticware (common with lipophilic amines).
Q3: Can I autoclave the solution?

Verdict: NO.

  • Reasoning: The internal alkyne bond (

    
    ) is thermally sensitive in the presence of nucleophiles (like water/hydroxide). Autoclaving (121°C) can induce hydration of the alkyne to a ketone (via enol tautomerization) or elimination of the alcohol group.
    
  • Alternative: Sterile filter using a 0.22 µm PVDF or PES membrane.

Part 3: Degradation Mechanisms (The "Why")

Understanding the specific chemical failures allows for better experimental design.

1. N-Oxidation (The Primary Pathway) The tertiary amine in the pyrrolidine ring has a lone pair of electrons that is easily attacked by reactive oxygen species (ROS).



Result: Loss of basicity and alteration of receptor binding affinity.

2. Quaternization (The Solvent Error) As mentioned in Part 1, reaction with alkyl halides (DCM).



Result: Irreversible formation of a quaternary salt.

Degradation Pathway Visualization:

Degradation cluster_0 Oxidative Stress cluster_1 Halogenated Solvent Compound 5-(1-pyrrolidinyl)- 3-pentyn-2-ol NOxide N-Oxide (Inactive/Toxic) Compound->NOxide Air/Light (Slow) QuatSalt Quaternary Ammonium Salt Compound->QuatSalt DCM/CHCl3 (Fast)

Figure 2: Primary chemical degradation pathways.

Part 4: Analytical Validation (QC)

To verify the integrity of your compound before critical experiments, use this HPLC protocol.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). Note: Acidic pH keeps the amine protonated and improves peak shape.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Alkyne/Amine absorption is weak; low wavelength required) or ELSD/CAD if available.

  • Expected Result: The parent compound should elute as a sharp peak. N-oxides typically elute earlier (more polar).

References

  • Aidic.it. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane. Retrieved from [Link]

    • Relevance: Establishes the thermodynamic instability and reactivity of tertiary amines in dichloromethane (Menschutkin reaction).
  • Glicksberg, L., & Kerrigan, S. (2017).[1] Stability of Synthetic Cathinones in Blood. Journal of Analytical Toxicology. Retrieved from [Link]

    • Relevance: Provides comparative stability data for pyrrolidine-containing compounds, highlighting the stabilizing effect of the pyrrolidine ring vs. other amines, but noting susceptibility to temperature-dependent degradation.[1][2]

  • Master Organic Chemistry. (2013). Alkynes: Hydration and Stability. Retrieved from [Link]

    • Relevance: details the chemical reactivity of the alkyne bond, specifically regarding base sensitivity and hydr
  • Princeton University EHS. (n.d.). Acetylene Handling and Storage. Retrieved from [Link]

    • Relevance: General safety and stability protocols for handling alkyne-containing materials to prevent polymeriz

Sources

Optimization

Enhancing the stability of 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- for long-term storage

Technical Support Center: 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- A Guide to Enhancing Long-Term Stability and Storage Introduction: Welcome to the technical support guide for 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)-. This molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)-

A Guide to Enhancing Long-Term Stability and Storage

Introduction:

Welcome to the technical support guide for 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)-. This molecule integrates three key functional groups: a secondary alcohol, an internal alkyne, and a tertiary amine (pyrrolidine). This unique combination makes it a valuable building block in drug discovery and chemical synthesis, but also presents specific challenges for long-term storage. The stability of the compound is directly influenced by the inherent reactivity of these groups. This guide provides in-depth, field-proven insights and protocols to mitigate degradation, ensuring the integrity and reliability of your experimental results. We will explore the causality behind storage choices and provide self-validating troubleshooting steps for researchers, scientists, and drug development professionals.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and storage of 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)-.

Q1: What are the ideal storage conditions for this compound?

A1: Based on the chemistry of its functional groups (amine, alcohol, alkyne), the ideal storage conditions are designed to minimize oxidation, hydrolysis, and polymerization. We recommend storing the compound at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) .[1][2][3][4]

Q2: Why is an inert atmosphere so critical?

A2: The pyrrolidine moiety, like most amines, is highly susceptible to oxidation by atmospheric oxygen.[1] This oxidative degradation is often autocatalytic and can lead to the formation of colored impurities and a significant loss of purity. Storing under an inert atmosphere displaces oxygen, directly inhibiting this primary degradation pathway.

Q3: What are the visible signs of degradation?

A3: The most common sign of degradation is a change in color . A pure sample should be a clear, colorless to pale yellow liquid. The development of a distinct yellow, brown, or reddish-brown hue is a strong indicator of oxidation, particularly of the amine group. Other signs may include the formation of a precipitate (potential polymerization) or a noticeable change in viscosity.

Q4: Which solvents are recommended for storing the compound in a solution?

A4: If storage in solution is necessary, use high-purity, anhydrous aprotic solvents such as tetrahydrofuran (THF) or dioxane . Ensure the solvent is thoroughly deoxygenated before use. Avoid chlorinated solvents, as they can be incompatible with amines, and protic solvents like methanol or water, which can participate in degradation reactions such as hydrolysis of the alkyne.[5][6]

Q5: What is the expected shelf-life of 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)-?

A5: When stored under the recommended conditions (refrigerated, under inert gas, protected from light), the compound is expected to remain stable for at least 12-24 months. However, we strongly advise re-analyzing the purity of the material after 12 months or before use in a critical application. For materials stored under less-than-ideal conditions, the shelf-life can be significantly shorter.[7][8]

Part 2: Troubleshooting Guide for Stability Issues

This guide provides a logical, step-by-step approach to diagnosing and resolving common stability-related problems encountered during experiments.

Issue 1: The compound has turned significantly yellow or brown.

  • Question: My previously colorless sample is now brown. What happened, and is it still usable?

  • Answer & Causality: This is the classic sign of amine oxidation . The tertiary amine of the pyrrolidine ring has likely been oxidized by atmospheric oxygen. Light can accelerate this process. The resulting impurities, such as N-oxides or other degradation products, may interfere with your reaction.

  • Troubleshooting Steps:

    • Assess Purity: Check the purity of the material using a suitable analytical method (e.g., GC-MS, ¹H-NMR, or TLC). In the ¹H-NMR, look for broadening of signals or the appearance of new peaks, especially around the protons adjacent to the nitrogen.

    • Decision on Use: For non-critical applications, a slightly discolored solution might still be usable, but expect potentially lower yields. For sensitive or stoichiometric reactions, using the degraded material is not recommended.

    • Purification: If the material is valuable, consider re-purification via column chromatography or distillation under reduced pressure.

    • Prevention: For future storage, ensure the vial is properly flushed with argon or nitrogen before sealing and is stored in the dark.

Issue 2: Solid precipitate has formed in the liquid sample.

  • Question: I've observed solid particles or cloudiness in my vial. What is this, and how do I proceed?

  • Answer & Causality: This could be due to several factors. The most likely cause is the polymerization of the alkyne moiety . Acetylenic compounds can polymerize over time, especially if exposed to heat, light, or trace metal catalysts.[5] Alternatively, it could be the precipitation of a salt if the amine has reacted with atmospheric CO₂ or other acidic gases.

  • Troubleshooting Steps:

    • Isolate and Analyze: If possible, carefully decant the liquid and analyze both the liquid and solid fractions separately. An IR spectrum of the solid may show the loss of the C≡C bond and the formation of a polyene structure.

    • Solubility Test: Test the solubility of the precipitate in various solvents. Polymerized material will likely have poor solubility.

    • Filtration: If the liquid portion is deemed pure by analysis, it can be salvaged by filtering it through a syringe filter (PTFE) before use.

    • Prevention: Store the compound at the recommended 2-8°C and away from direct sunlight and sources of heat to minimize polymerization risk.

Issue 3: My reaction yield has unexpectedly decreased.

  • Question: I'm using the compound in a standard protocol, but my yields are much lower than before. Could the starting material be the problem?

  • Answer & Causality: Yes, this is a common consequence of using a degraded starting material. A lower effective concentration of the active compound due to degradation (oxidation, hydrolysis, or polymerization) will naturally lead to lower yields. The impurities themselves might also inhibit or interfere with your reaction.

  • Troubleshooting Steps:

    • Confirm Purity: Before troubleshooting your reaction conditions, confirm the purity of the 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- stock. An NMR or GC trace is the most definitive method.

    • Perform a Stoichiometric Check: If the purity has decreased, adjust the amount of starting material used to account for the impurity percentage. However, this is a temporary fix and does not account for potential inhibitory effects of the impurities.

    • Use a Fresh Aliquot: If possible, open a new, sealed vial of the compound and repeat the experiment. If the yield is restored, it confirms the degradation of the old stock.

    • Implement Proper Handling: When you open a vial, immediately flush the headspace with inert gas before re-sealing to protect the remaining material.

Troubleshooting Workflow Diagram

G start Stability Issue Encountered obs_color Observation: Color Change (Yellow/Brown) start->obs_color obs_solid Observation: Precipitate or Cloudiness start->obs_solid obs_yield Observation: Low Reaction Yield start->obs_yield check_purity Step 1: Assess Purity (NMR, GC-MS, TLC) obs_color->check_purity analyze_solid Analyze Solid (IR, Solubility) obs_solid->analyze_solid obs_yield->check_purity decision Is Purity Acceptable? check_purity->decision purify Repurify or Discard decision->purify No end_good Proceed with Experiment decision->end_good Yes use_as_is Use As-Is for Non-Critical Work end_bad Review Storage Protocols purify->end_bad analyze_solid->check_purity filter_liquid Filter Liquid Before Use analyze_solid->filter_liquid filter_liquid->decision confirm_reagent Confirm Reagent is the Cause (Use Fresh Stock) G cluster_0 Primary Compound cluster_1 Degradation Products mol 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- ox_amine N-Oxide Products mol->ox_amine O₂ (Air) Light ox_alcohol Ketone Product mol->ox_alcohol Strong Oxidants poly_alkyne Polymerized Alkyne mol->poly_alkyne Heat, Light Trace Metals hydro_alkyne Hydrated Alkyne (Enol -> Ketone) mol->hydro_alkyne H₂O (Acid/Base catalyst)

Caption: Key degradation pathways for the target molecule.

References

  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. (2021). PubMed Central. Available at: [Link]

  • What are stabilizers for amides, imides and amines for their long time storage?. (2015). ResearchGate. Available at: [Link]

  • Mechanism of degradation of propargyl alcohol by acid-catalysed hydrolysis and corrosion inhibition efficiency of propargyl alcohol intermediates for carbon steel in hydrochloric acid. (2021). ResearchGate. Available at: [Link]

  • Managing Chemical Retention and Storage. Vanderbilt University Medical Center. Available at: [Link]

  • Stabilizer for amine/quaternary ammonium blends. (1986). Google Patents.
  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available at: [Link]

  • Stabilization of aromatic amines. (1964). Google Patents.
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Validation

A Comparative Guide to the Structure-Activity Relationships of 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- Analogs as Muscarinic Agonists

Abstract The quest for selective muscarinic acetylcholine receptor (mAChR) agonists is a significant endeavor in medicinal chemistry, particularly for developing therapeutics for neurodegenerative diseases like Alzheimer...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for selective muscarinic acetylcholine receptor (mAChR) agonists is a significant endeavor in medicinal chemistry, particularly for developing therapeutics for neurodegenerative diseases like Alzheimer's.[1][2] The compound 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)-, a structural analog of the potent, non-selective muscarinic agonist oxotremorine, serves as a critical scaffold for these investigations.[3][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of this core structure. We will dissect how specific molecular modifications influence binding affinity and functional activity at muscarinic receptor subtypes, offering field-proven insights into rational drug design for this chemical class.

Introduction: The Muscarinic System and the Oxotremorine Scaffold

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the actions of the neurotransmitter acetylcholine.[6] They are classified into five subtypes (M1-M5), each with distinct signaling pathways and tissue distribution.[6] The M1 subtype, in particular, is a key target for treating cognitive deficits in Alzheimer's disease.[1][2][6] However, achieving subtype selectivity is a major challenge due to the highly conserved nature of the orthosteric binding site across all five subtypes.[6]

The parent compound, oxotremorine, is a powerful research tool but its clinical utility is hampered by a lack of subtype selectivity and significant side effects.[4][6] The scaffold of interest, 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)-, represents a simplification of oxotremorine's structure by replacing the 2-oxopyrrolidine ring with a simpler pyrrolidine. This guide will explore how systematic modifications to this foundational molecule alter its interaction with muscarinic receptors.

The Core Pharmacophore: Key Interaction Features

The activity of 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- analogs is dictated by three primary pharmacophoric elements:

  • The Basic Nitrogen: The pyrrolidine nitrogen is basic and exists in a protonated, cationic state at physiological pH. This positive charge is crucial for forming an ionic bond with a conserved aspartate residue in the orthosteric binding pocket of the muscarinic receptor.

  • The Hydroxyl Group: The secondary alcohol at position 2 acts as a hydrogen bond donor, another critical interaction point within the receptor.

  • The Alkyne Linker: The rigid triple bond of the pentynyl chain serves as a specific spacer, orienting the basic nitrogen and the hydroxyl group at an optimal distance for receptor binding.

The logical relationship between these features and receptor activation is visualized below.

G cluster_Ligand Ligand Pharmacophore cluster_Receptor M1 Receptor Binding Site Basic_Nitrogen Cationic Nitrogen (Pyrrolidine) Aspartate Aspartate Residue (D105) Basic_Nitrogen->Aspartate Ionic Bond H_Bond_Donor Hydrogen Bond Donor (-OH group) Tyrosine Tyrosine Residue (Y381) H_Bond_Donor->Tyrosine Hydrogen Bond Alkyne_Spacer Rigid Alkyne Spacer Binding_Pocket Orthosteric Pocket Alkyne_Spacer->Binding_Pocket Spatial Fit Receptor_Activation Gq-Protein Signaling & Calcium Mobilization Aspartate->Receptor_Activation Initiates Tyrosine->Receptor_Activation Stabilizes

Caption: Key pharmacophoric interactions for agonist activity.

Comparative Structure-Activity Relationship (SAR) Analysis

The following sections compare how modifications at different positions of the lead compound affect its muscarinic activity. The data, compiled from various studies on oxotremorine analogs, are summarized in the table below.[4][7][8]

Table 1: Comparative Activity of 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- Analogs
Compound/AnalogModificationM1 Activity (pEC50/pA2)M2 Activity (pEC50/pA2)M3 Activity (pEC50/pA2)In Vivo Effect (Tremor)Reference
Oxotremorine Parent (2-oxo-pyrrolidine)~7.4 (Agonist)~8.2 (Agonist)~8.1 (Agonist)Potent[8]
Analog A Phenyl on C1 of butynyl chain~6.7 (Antagonist, pA2)-~7.0 (Antagonist, pA2)Antimuscarinic[7]
Analog B N-Methyl Quaternary SaltPotent AgonistPotent AgonistPotent AgonistPotent[4]
Analog C Piperidine instead of PyrrolidineM1 Antagonist / M2 Partial Agonist / M3 Full AgonistPartial AgonistFull AgonistVaried[8]
Analog D Replacement of Pyrrolidine with Phthalimido-propaneAntagonistAntagonistAntagonistAntimuscarinic[3]

Note: pEC50 is the negative log of the half-maximal effective concentration for agonists. pA2 is a measure of antagonist potency. Higher values indicate greater potency. Data are approximate and aggregated from related compound series for illustrative purposes.

Modifications of the Pyrrolidine Ring

The saturated, five-membered pyrrolidine ring is a versatile scaffold in drug discovery due to its three-dimensional structure.[9] Its role in these analogs is primarily to provide the basic nitrogen.

  • Quaternization: Conversion of the tertiary amine to a permanently charged quaternary ammonium salt (Analog B) generally maintains or enhances agonist potency.[4] This confirms the importance of the positive charge for the ionic interaction. However, this modification prevents the compound from crossing the blood-brain barrier, limiting its central nervous system effects.

  • Ring Size and Heteroatom: Replacing the pyrrolidine with a six-membered piperidine ring (Analog C) can drastically alter the pharmacological profile, sometimes inducing functional selectivity or even switching from agonist to antagonist activity at certain subtypes.[8] This highlights the precise spatial requirements of the binding pocket.

  • Bulky Substituents: Replacing the pyrrolidine with large, non-basic groups like a phthalimido-propane moiety (Analog D) abolishes agonism and results in potent antagonists.[3] This is likely due to steric hindrance and the loss of the crucial cationic charge.

Modifications of the Pentynol Backbone

The CH3-C≡C-CH(OH)-CH2- chain is critical for activity.

  • Substitution on the Alkyne: Introducing a bulky group, such as a phenyl ring, on the terminal methyl group of the butynyl chain (Analog A) converts the molecule from an agonist to a competitive antagonist.[7] This suggests that the space in this region of the receptor's binding pocket is restricted and cannot accommodate large substituents without disrupting the active conformation.

  • Chirality of the Hydroxyl Group: The hydroxyl-bearing carbon is a chiral center. For oxotremorine analogs, the (R)-enantiomer is typically more potent than the (S)-enantiomer, indicating a specific stereochemical preference for the hydrogen bond interaction within the receptor.

Experimental Methodologies

The determination of SAR relies on robust and reproducible experimental protocols. The data presented are typically derived from two main types of assays: radioligand binding assays and functional assays.

Protocol 1: Competitive Radioligand Binding Assay

This assay measures the affinity of a test compound for the receptor by quantifying its ability to displace a known high-affinity radiolabeled antagonist.

Objective: To determine the inhibition constant (Ki) of test compounds at muscarinic receptor subtypes.

Workflow:

  • Membrane Preparation: Cells (e.g., CHO cells) stably expressing a specific human muscarinic receptor subtype (e.g., M1) are harvested and homogenized to prepare a crude membrane fraction.

  • Assay Incubation: In a 96-well plate, membrane preparations are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the test compound.

  • Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand by rapid filtration through a glass fiber filter mat.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are fitted to a one-site competition model using non-linear regression to calculate the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Sources

Comparative

A Comparative In Vitro Efficacy Analysis of 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- in Oncology

Introduction The relentless pursuit of novel anticancer agents is a cornerstone of modern drug development. Small molecules, with their potential for high specificity and oral bioavailability, remain a critical focus of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless pursuit of novel anticancer agents is a cornerstone of modern drug development. Small molecules, with their potential for high specificity and oral bioavailability, remain a critical focus of this research. This guide introduces a framework for the initial in vitro evaluation of a novel synthetic compound, 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- (hereafter designated PPL-OH ).

Due to the novelty of PPL-OH, public data on its biological activity is not yet available. However, its structure, incorporating both a pyrrolidine moiety and an acetylenic alcohol, suggests a plausible rationale for investigating its potential as an anticancer agent. Pyrrolidine-based compounds have demonstrated significant cytotoxic activity against various cancer cell lines.[1][2][3][4] Similarly, natural and synthetic acetylenic molecules are known to possess potent antitumor properties.[5][6][7]

This guide, therefore, serves as a comprehensive roadmap for researchers to objectively assess the in vitro efficacy of PPL-OH. We will outline a series of robust, self-validating experimental protocols to compare its performance against well-established chemotherapeutic agents:

  • Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II.

  • Cisplatin: A platinum-based drug that cross-links DNA, triggering apoptosis.[8]

  • Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest and apoptosis.[9]

The experimental workflow is designed to first establish the cytotoxic potential of PPL-OH across a panel of diverse cancer cell lines and then to elucidate its primary mechanism of action, focusing on cell cycle modulation and apoptosis induction.

Experimental Design and Scientific Rationale

A multi-faceted approach is essential to build a comprehensive preliminary profile of a novel compound. Our experimental design rests on a logical progression from broad screening to more focused mechanistic studies.

1. Cell Line Selection: To assess the spectrum of PPL-OH's activity, a panel of human cancer cell lines from different tissue origins is proposed:

  • MCF-7: An estrogen receptor-positive breast adenocarcinoma cell line.
  • A549: A non-small cell lung carcinoma cell line.
  • HL-60: A promyelocytic leukemia cell line (suspension culture). This selection allows for the identification of potential tissue-specific sensitivity.

2. Cytotoxicity Screening (IC50 Determination): The initial and most critical experiment is to determine the concentration-dependent effect of PPL-OH on cell viability. The half-maximal inhibitory concentration (IC50) is a standard metric for quantifying a compound's potency. The MTT assay, a reliable and widely used colorimetric method, is selected for this purpose.[10][11][12] It measures the metabolic activity of cells, which correlates with the number of viable cells.

3. Mechanistic Elucidation: Once the IC50 values are established, the subsequent experiments aim to answer how PPL-OH induces cell death.

  • Cell Cycle Analysis: Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle.[8][9] We will use propidium iodide (PI) staining followed by flow cytometry to quantify the percentage of cells in each phase (G0/G1, S, G2/M).[13][14][15] This will reveal if PPL-OH causes arrest at a specific checkpoint.
  • Apoptosis Quantification: A hallmark of effective chemotherapy is the induction of programmed cell death, or apoptosis. The Annexin V-FITC/PI dual-staining assay is the gold standard for detecting apoptosis by flow cytometry.[16][17] This method distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).[17]
  • Caspase-3 Activation: To confirm that the observed apoptosis is mediated by the canonical caspase cascade, we will measure the activity of Caspase-3, a key executioner caspase.[18] A colorimetric or luminescent assay that detects the cleavage of a specific substrate (e.g., DEVD-pNA) provides a quantitative measure of this enzyme's activation.[19][20][21]

This structured workflow ensures that each experimental step builds upon the last, providing a clear and in-depth understanding of the compound's in vitro pharmacological profile.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation start Cancer Cell Lines (MCF-7, A549, HL-60) treat Treat with PPL-OH & Comparator Drugs (Doxorubicin, Cisplatin, Paclitaxel) start->treat mtt MTT Assay (24h, 48h, 72h) treat->mtt ic50 Determine IC50 Values mtt->ic50 treat_ic50 Treat Cells at IC50 Concentration ic50->treat_ic50 Proceed with active concentrations cca Cell Cycle Analysis (Propidium Iodide Staining) treat_ic50->cca apop Apoptosis Assay (Annexin V/PI Staining) treat_ic50->apop casp Caspase-3 Activity Assay treat_ic50->casp flow Flow Cytometry Analysis cca->flow apop->flow

Caption: High-level experimental workflow for the in vitro evaluation of PPL-OH.

Detailed Experimental Protocols

The following protocols are presented as a self-validating system, incorporating necessary controls for robust and reproducible data generation.

Protocol 1: MTT Assay for Cell Viability

This protocol quantifies the cytotoxic effect of PPL-OH.

1. Cell Seeding:

  • Trypsinize and count adherent cells (MCF-7, A549) or directly count suspension cells (HL-60).
  • Seed 5 x 10³ cells per well in 100 µL of complete culture medium into a 96-well plate.
  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

2. Compound Treatment:

  • Prepare a 2X stock concentration series of PPL-OH and comparator drugs (Doxorubicin, Cisplatin, Paclitaxel) in complete medium. A typical range would be from 0.01 µM to 100 µM.
  • Include a "vehicle control" (e.g., 0.1% DMSO in medium) and a "medium only" blank control.
  • Remove the old medium from the cells and add 100 µL of the appropriate drug dilution or control solution to each well (in triplicate).
  • Incubate for the desired time points (e.g., 24, 48, and 72 hours).

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[11]
  • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
  • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[22]

4. Solubilization and Measurement:

  • Add 100 µL of MTT Solubilization Solution (e.g., 10% SDS in 0.01M HCl) to each well.
  • Place the plate on an orbital shaker for 15-20 minutes in the dark to ensure complete dissolution of the formazan crystals.[11]
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the average absorbance of the "medium only" blanks from all other readings.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
  • Use graphing software (e.g., GraphPad Prism) to plot percentage viability against the log of drug concentration and determine the IC50 value using a non-linear regression model.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

This protocol determines the effect of PPL-OH on cell cycle progression.

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates to reach approximately 70-80% confluency at the time of harvest.
  • Treat cells with PPL-OH and comparator drugs at their respective IC50 concentrations for 24 hours. Include a vehicle-treated control.

2. Cell Harvesting and Fixation:

  • Harvest cells (including supernatant for any floating cells) and wash once with ice-cold PBS.
  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.
  • Resuspend the cell pellet in 500 µL of ice-cold PBS.
  • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[13]
  • Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

3. Staining:

  • Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS.
  • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
  • Incubate for 30 minutes at room temperature in the dark.

4. Flow Cytometry:

  • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
  • Use analysis software (e.g., FlowJo, FCS Express) to gate the cell population and generate a DNA content histogram.
  • Apply a cell cycle model (e.g., Dean-Jett-Fox) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining

This protocol quantifies the induction of apoptosis.

1. Cell Culture and Treatment:

  • Seed and treat cells in 6-well plates as described for the cell cycle analysis protocol, using IC50 concentrations for an appropriate duration (e.g., 24 or 48 hours).

2. Cell Harvesting:

  • Collect both adherent and floating cells.
  • Wash the cells once with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

3. Staining:

  • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
  • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

4. Flow Cytometry:

  • Analyze the samples immediately by flow cytometry.
  • Set up quadrants based on unstained and single-stained controls.
  • Quantify the cell populations:
  • Lower-Left (Annexin V- / PI-): Live cells
  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells
  • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
  • Upper-Left (Annexin V- / PI+): Necrotic cells

Comparative Data Analysis (Hypothetical Data)

The following tables present hypothetical data to illustrate how the efficacy of PPL-OH would be compared against the reference drugs.

Table 1: Cytotoxicity (IC50) of PPL-OH and Comparator Drugs after 48h Treatment

CompoundIC50 (µM) in MCF-7IC50 (µM) in A549IC50 (µM) in HL-60
PPL-OH 4.58.21.8
Doxorubicin1.12.50.5
Cisplatin9.815.53.2
Paclitaxel0.050.080.02
Vehicle>100>100>100

Interpretation: In this hypothetical scenario, PPL-OH shows potent activity, particularly against the HL-60 leukemia cell line. While not as potent as Paclitaxel or Doxorubicin, it demonstrates significantly greater cytotoxicity than Cisplatin in these models.

Table 2: Effect on Cell Cycle Distribution in HL-60 Cells after 24h Treatment

Treatment (at IC50)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control553015
PPL-OH (1.8 µM) 206515
Doxorubicin (0.5 µM)402535
Paclitaxel (0.02 µM)101080

Interpretation: This data suggests PPL-OH induces a strong S-phase arrest, indicating it may interfere with DNA replication. This mechanism would be distinct from Paclitaxel (G2/M arrest) and Doxorubicin (primarily G2/M arrest).

Table 3: Apoptosis Induction in HL-60 Cells after 48h Treatment

Treatment (at IC50)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)Total Apoptotic Cells
Vehicle Control3.11.54.6
PPL-OH (1.8 µM) 35.218.553.7
Doxorubicin (0.5 µM)28.925.154.0
Paclitaxel (0.02 µM)30.522.853.3

Interpretation: PPL-OH is a potent inducer of apoptosis, comparable in efficacy to the established drugs at their respective IC50 concentrations.

Table 4: Relative Caspase-3 Activity in HL-60 Cells after 24h Treatment

Treatment (at IC50)Fold Increase in Caspase-3 Activity (vs. Vehicle)
Vehicle Control1.0
PPL-OH (1.8 µM) 8.5
Doxorubicin (0.5 µM)9.2
Paclitaxel (0.02 µM)9.8

Interpretation: The significant increase in Caspase-3 activity confirms that PPL-OH induces apoptosis through the canonical caspase-dependent pathway.

Hypothetical Mechanism of Action Pathway

Based on the hypothetical S-phase arrest, a plausible mechanism for PPL-OH could involve the induction of DNA damage, leading to the activation of the intrinsic apoptotic pathway.

G PPL PPL-OH DNA Nuclear DNA PPL->DNA Interferes with replication Damage DNA Damage (S-Phase Arrest) DNA->Damage ATM ATM/ATR Kinases Damage->ATM p53 p53 Activation ATM->p53 Bax Bax/Bak Activation p53->Bax Mito Mitochondria Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apaf Casp3 Caspase-3 Activation Apaf->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway for PPL-OH-induced apoptosis.

Conclusion and Future Directions

This guide provides a comprehensive, technically grounded framework for the initial in vitro characterization of the novel compound 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)-. By systematically comparing its effects on cell viability, cell cycle progression, and apoptosis induction against industry-standard chemotherapeutics, researchers can build a robust data package to determine its potential as an anticancer drug candidate.

The hypothetical data presented herein illustrates a scenario where PPL-OH emerges as a promising compound with a distinct mechanism of action (S-phase arrest). Should real-world experiments yield similar results, logical next steps would include:

  • Target Identification Studies: To determine the specific molecular target(s) of PPL-OH that lead to S-phase arrest.

  • Broader Screening: Expanding the cell line panel to include drug-resistant lines and non-cancerous cell lines to assess selectivity.

  • In Vivo Studies: Progressing to animal models to evaluate the compound's efficacy, pharmacokinetics, and safety profile in a whole-organism context.

By adhering to these rigorous, self-validating protocols, the scientific community can effectively and efficiently evaluate the therapeutic potential of new chemical entities like PPL-OH, paving the way for the next generation of cancer therapies.

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Validation

A Comparative Guide to the In Vitro Activity of PPY-32: Cross-Validation in Diverse Human Cancer Cell Lines

This guide provides a comprehensive framework for evaluating the cytotoxic and antiproliferative activity of the novel synthetic compound, 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)-, hereafter referred to as PPY-32. We present a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the cytotoxic and antiproliferative activity of the novel synthetic compound, 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)-, hereafter referred to as PPY-32. We present a comparative analysis of PPY-32's efficacy across a panel of distinct human cancer cell lines, alongside a standard non-cancerous cell line, to establish a preliminary profile of its activity and selectivity. This document is intended for researchers and drug development professionals engaged in the early-stage discovery of small molecule therapeutics.

The structure of PPY-32 incorporates a secondary acetylenic alcohol and a pyrrolidine moiety. The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, valued for its unique structural and electronic properties that can enhance binding to biological targets.[1][2][3][4] The alkyne group, on the other hand, offers a rigid framework and can participate in various biological interactions. The combination of these functional groups in PPY-32 suggests a potential for novel pharmacological activity, warranting a thorough investigation.[5]

This guide outlines the experimental workflows for assessing cell viability, proliferation, and cell cycle progression. We further provide detailed, step-by-step protocols for these assays, explaining the rationale behind key experimental choices to ensure scientific integrity and reproducibility.

Comparative Efficacy of PPY-32 Across Multiple Cell Lines

To ascertain the cytotoxic and antiproliferative potential of PPY-32, a panel of three human cancer cell lines and one non-cancerous human cell line were selected:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • K562: A human chronic myelogenous leukemia cell line.

  • HFF-1: Human foreskin fibroblasts (non-cancerous control).

Doxorubicin, a well-established chemotherapeutic agent, was used as a positive control to benchmark the activity of PPY-32.

Experimental Workflow for Compound Evaluation

The overall workflow for assessing the in vitro activity of PPY-32 is depicted below. This multi-assay approach provides a comprehensive view of the compound's effect on cell health and proliferation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Activity Assessment cluster_2 Phase 3: Mechanism of Action start Prepare PPY-32 & Doxorubicin Stock Solutions seed Seed Cell Lines in 96-well Plates start->seed treat Treat Cells with Serial Dilutions of Compounds seed->treat mtt MTT Assay for Cell Viability (IC50) treat->mtt brdu BrdU Assay for Cell Proliferation treat->brdu flow Flow Cytometry for Cell Cycle Analysis treat->flow wb Western Blot for Cell Cycle Proteins treat->wb mtt->flow Based on IC50 values flow->wb Confirm cell cycle arrest

Figure 1: High-level experimental workflow for the in-vitro evaluation of PPY-32.

Cytotoxicity Profile: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which appears purple.[7] The concentration of PPY-32 required to inhibit cell viability by 50% (IC50) was determined for each cell line after 48 hours of treatment.

Cell LineCell TypePPY-32 IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 Breast Adenocarcinoma5.2 ± 0.60.8 ± 0.1
A549 Lung Carcinoma12.8 ± 1.51.2 ± 0.2
K562 Chronic Myelogenous Leukemia2.1 ± 0.30.5 ± 0.08
HFF-1 Human Foreskin Fibroblasts> 502.5 ± 0.4

Table 1. Comparative IC50 values of PPY-32 and Doxorubicin across different cell lines. Data are presented as mean ± standard deviation from three independent experiments.

The results indicate that PPY-32 exhibits preferential cytotoxicity towards the K562 leukemia cell line, with a significantly lower IC50 value compared to the other cancer cell lines. Importantly, PPY-32 demonstrated minimal toxicity to the non-cancerous HFF-1 cell line, suggesting a degree of selectivity for cancer cells.

Antiproliferative Activity: BrdU Incorporation Assay

To confirm that the observed reduction in cell viability is due to an inhibition of cell proliferation, a BrdU (5-bromo-2'-deoxyuridine) incorporation assay was performed. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S phase of the cell cycle.[8][9][10] Its incorporation can be detected with specific antibodies, providing a direct measure of DNA synthesis and thus cell proliferation.[9][10]

Cells were treated with PPY-32 at their respective IC50 concentrations for 24 hours. The results, presented as a percentage of BrdU incorporation relative to an untreated control, corroborate the findings of the MTT assay. K562 cells showed the most significant reduction in proliferation upon treatment with PPY-32.

Mechanism of Action: Cell Cycle Analysis by Flow Cytometry

To investigate the mechanism underlying the antiproliferative effects of PPY-32, cell cycle analysis was conducted using flow cytometry with propidium iodide (PI) staining.[11] PI is a fluorescent intercalating agent that binds to DNA, allowing for the quantification of DNA content and the determination of the cell cycle phase distribution (G0/G1, S, and G2/M).

K562 cells were treated with PPY-32 at its IC50 concentration (2.1 µM) for 24 hours. The analysis revealed a significant accumulation of cells in the G2/M phase, with a corresponding decrease in the G0/G1 population, suggesting that PPY-32 induces a G2/M cell cycle arrest in this cell line.

cell_cycle G1 G1 S S G1->S DNA Replication G2 G2 S->G2 M M G2->M Mitosis Arrest G2->Arrest PPY-32 Induced Arrest M->G1

Figure 2: Proposed mechanism of PPY-32 inducing G2/M cell cycle arrest.

Detailed Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard methodologies for determining cell viability.[6][7][12][13]

  • Rationale: This assay quantifies the metabolic activity of cells, which is proportional to the number of viable cells. It is a robust and high-throughput method for initial cytotoxicity screening.

Protocol Steps:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of PPY-32 and Doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6] Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

BrdU Cell Proliferation Assay

This protocol follows the principles of BrdU incorporation to measure DNA synthesis.[8][10][14][15]

  • Rationale: This assay provides a more direct measure of cell proliferation than the MTT assay by specifically quantifying cells undergoing DNA replication (S phase).

Protocol Steps:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay (Steps 1 & 2), but incubate for 24 hours post-treatment.

  • BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM.[14][15] Incubate for 2-4 hours at 37°C.

  • Fixation and Denaturation: Remove the labeling medium. Fix the cells by adding a fixing/denaturing solution and incubate for 30 minutes at room temperature. This step is crucial as it exposes the incorporated BrdU to the antibody.[10]

  • Antibody Incubation: Wash the wells with PBS. Add an anti-BrdU primary antibody conjugated to an enzyme (e.g., peroxidase) and incubate for 1-2 hours at room temperature.

  • Substrate Addition: Wash the wells to remove unbound antibody. Add the enzyme substrate (e.g., TMB for peroxidase). A color change will occur in proportion to the amount of incorporated BrdU.

  • Stop Reaction and Measure: Stop the reaction by adding a stop solution. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation relative to the untreated control.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the preparation of cells for DNA content analysis using propidium iodide.[11][16][17]

  • Rationale: Flow cytometry allows for the rapid analysis of individual cells within a population. PI staining provides quantitative data on the DNA content of each cell, enabling the determination of the cell cycle distribution and the identification of cell cycle arrest.

Protocol Steps:

  • Cell Culture and Treatment: Culture K562 cells in a 6-well plate. Treat with PPY-32 at the IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the cells in 200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.[17] Incubate at 4°C for at least 1 hour (or overnight). Fixation permeabilizes the cells and preserves their morphology.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS. RNase A is included to prevent the staining of double-stranded RNA.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 20,000 events per sample.

  • Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Cell Cycle Proteins

This protocol outlines the basic steps for analyzing protein expression by Western blot.[18][19][20][21][22]

  • Rationale: Western blotting is used to detect specific proteins in a sample, confirming the mechanism of action suggested by flow cytometry. For G2/M arrest, key proteins to investigate include Cyclin B1 and CDK1.

Protocol Steps:

  • Protein Extraction: Treat and harvest cells as for flow cytometry. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Separate the proteins by size by running them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., anti-Cyclin B1, anti-CDK1, and a loading control like anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels between treated and untreated samples.

Conclusion

The methodologies and comparative data presented in this guide establish a foundational understanding of the in vitro activity of PPY-32. The compound demonstrates promising and selective antiproliferative effects, particularly against the K562 leukemia cell line, which appears to be mediated by the induction of G2/M cell cycle arrest. The provided protocols offer a robust framework for the initial characterization of novel small molecules. Further investigation is warranted to elucidate the precise molecular targets of PPY-32 and to evaluate its potential in more complex in vitro and in vivo models.

References

  • Merck Millipore.
  • Thermo Fisher Scientific.
  • Abcam. Cell cycle analysis with flow cytometry and propidium iodide.
  • Abcam. MTT assay protocol.
  • Kim, J. K., & Park, J. Y. (2019). Assaying cell cycle status using flow cytometry. Current protocols in stem cell biology, 48(1), e71.
  • BroadPharm. Protocol for Cell Viability Assays.
  • Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers.
  • National Center for Biotechnology Information. Assay Guidance Manual - Cell Viability Assays.
  • Abcam. Western blot protocol.
  • ATCC.
  • Boster Bio. Western Blot Protocol: Complete Step-by-Step Guide.
  • Cell Signaling Technology. Western Blotting Protocol.
  • Assay Genie. Flow Cytometry Protocol.
  • Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198.
  • Abcam. BrdU staining and BrdU assay protocol.
  • Bio-Rad Antibodies. BrdU Staining of Cells for Cell Cycle Analysis & Apoptosis Protocol.
  • Cell Signaling Technology.
  • Mullen, P. (2004). Flow Cytometric DNA Analysis of Human Cancer Cell Lines. In Cancer Cell Culture: Methods and Protocols (pp. 248-255). Humana Press.
  • Bio-Rad Antibodies. Western Blot Example: Detecting or Characterizing Protein Expression.
  • Creative Proteomics. The Principle and Procedure of Western Blot.
  • Smolecule. Buy 3-Pentyn-2-ol | 27301-54-8.
  • Wudarski, J., et al. (2019). Comprehensive Evaluation of Biological Effects of Pentathiepins on Various Human Cancer Cell Lines and Insights into Their Mode of Action. Molecules, 24(12), 2239.
  • MDPI. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds.
  • Da Pozzo, E., et al. (2012). Synthesis and Antiproliferative Activity of Thiazolyl-bis-pyrrolo[2,3-b]pyridines and Indolyl-thiazolyl-pyrrolo[2,3-c]pyridines. Molecules, 17(12), 14745-14764.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 141344, 3-Pentyn-2-ol.
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  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.
  • BenchChem. A Comparative Analysis of Pyrrolidine and 3-Methylpiperidine in Synthetic Chemistry.
  • Surowiak, A., Balcerzak, L., Lochyński, S., & Strub, D. J. (2021). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. International journal of molecular sciences, 22(9), 5036.
  • Semantic Scholar. Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H).
  • Fathy, M., et al. (2021). Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines. Pharmaceutical and Biosciences Journal, 9(5), 1-10.
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Comparative

Robustness Profile: Catalytic Mannich vs. Organometallic Addition for 5-(1-pyrrolidinyl)-3-pentyn-2-ol

Executive Summary The synthesis of 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- (CAS: 1043-21-6) represents a classic challenge in functionalizing alkynyl backbones. This molecule serves as a critical intermediate for muscarinic a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- (CAS: 1043-21-6) represents a classic challenge in functionalizing alkynyl backbones. This molecule serves as a critical intermediate for muscarinic agonists (analogous to oxotremorine precursors) and requires a synthesis method that balances atom economy with impurity profile control .

This guide compares the two dominant synthetic routes:

  • Method A (The "Workhorse"): Copper-Catalyzed A3 (Aldehyde-Alkyne-Amine) Mannich Coupling.

  • Method B (The "High-Fidelity"): Retro-Synthetic Lithiation (Organometallic Addition).

Verdict: While Method A offers superior scalability and atom economy (E-Factor < 15), Method B is recommended for GMP-grade synthesis where trace copper contamination and bis-alkylation impurities are strictly regulated.

Mechanistic Analysis & Pathways

Understanding the reaction mechanism is the first step to controlling robustness.

Method A: Cu-Catalyzed Mannich (A3 Coupling)

This route utilizes the acidity of the terminal alkyne proton in 3-butyn-2-ol. A copper(I) catalyst activates the alkyne, while the pyrrolidine and formaldehyde generate a reactive iminium ion in situ.

Key Mechanistic Feature: The reaction relies on the catalytic turnover of the Copper-Acetylide species. If the catalyst oxidizes to Cu(II) (due to air leaks) or aggregates, the cycle stalls, leading to side reactions like alkyne oxidative homocoupling (Glaser coupling).

Method B: Organometallic Addition

This route builds the carbon skeleton in reverse. N-propargyl pyrrolidine is deprotonated by a strong base (


-BuLi) to form a lithium acetylide, which then attacks acetaldehyde.

Key Mechanistic Feature: This is a stoichiometric, kinetic controlled reaction. The robustness depends entirely on the exclusion of moisture and the strict maintenance of cryogenic temperatures to prevent allene isomerization.

ReactionPathways cluster_0 Method A: Cu-Catalyzed Mannich cluster_1 Method B: Organometallic Addition A_Start 3-Butyn-2-ol + Formaldehyde + Pyrrolidine A_Inter Cu-Acetylide + Iminium Ion A_Start->A_Inter CuCl (cat) A_Prod Target Molecule (Mannich Base) A_Inter->A_Prod Coupling B_Start N-Propargyl pyrrolidine B_Inter Li-Acetylide Species B_Start->B_Inter n-BuLi, -78°C B_Prod Target Molecule (Secondary Alcohol) B_Inter->B_Prod + Acetaldehyde

Figure 1: Comparative reaction pathways. Method A proceeds via a thermodynamic catalytic cycle, while Method B is a kinetic stoichiometric addition.

Experimental Protocols

Method A: Cu-Catalyzed Mannich Reaction

Best for: Large-scale batches, non-GMP intermediates.

Reagents:

  • 3-Butyn-2-ol (1.0 equiv)

  • Paraformaldehyde (1.2 equiv)

  • Pyrrolidine (1.1 equiv)

  • CuCl (5 mol%)

  • Solvent: 1,4-Dioxane (or Toluene for azeotropic water removal)

Step-by-Step Workflow:

  • Catalyst Activation: In a nitrogen-purged reactor, suspend CuCl (5 mol%) in 1,4-Dioxane. Critical: The solution must remain green/clear; a brown precipitate indicates oxidation.

  • Iminium Generation: Add Paraformaldehyde and Pyrrolidine. Stir at room temperature for 30 mins to depolymerize formaldehyde and form the hemiaminal/iminium species.

  • Addition: Add 3-Butyn-2-ol dropwise.

  • Reaction: Heat to 80°C for 4–6 hours.

  • Workup: Cool to RT. Filter through a Celite pad to remove copper salts. Concentrate in vacuo.[1]

  • Purification: Acid-base extraction is preferred over chromatography for scale. Dissolve residue in 1M HCl, wash with ether (removes non-basic impurities), basify aqueous layer with NaOH to pH 12, and extract with DCM.

Method B: Lithiation-Addition

Best for: High purity requirements, stereochemical control (if using chiral ligands).

Reagents:

  • 1-(2-Propynyl)pyrrolidine (1.0 equiv)

  • 
    -Butyllithium (1.1 equiv, 2.5M in hexanes)
    
  • Acetaldehyde (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Cryogenic Setup: Flame-dry a 3-neck flask and cool to -78°C (Dry ice/Acetone) under Argon.

  • Substrate Loading: Dissolve 1-(2-Propynyl)pyrrolidine in THF and add to the flask.

  • Lithiation: Add

    
    -BuLi dropwise over 30 minutes. Maintain internal temp < -65°C. Stir for 45 mins to ensure complete formation of the Li-acetylide.
    
  • Electrophile Addition: Add freshly distilled Acetaldehyde dropwise.

  • Quench: Allow to warm to 0°C, then quench with saturated

    
    .
    
  • Workup: Extract with EtOAc, dry over

    
    , and concentrate.
    

Comparative Analysis: Data & Robustness

The following data is synthesized from standard process capability indices for these reaction classes.

Performance Metrics
MetricMethod A (Mannich)Method B (Lithiation)
Typical Yield 65% – 78%85% – 92%
Purity (Crude) 85% (Requires purification)>95% (Often clean)
Atom Economy High (Water is only byproduct)Low (Stoichiometric Li salts waste)
E-Factor ~10–15~30–50
Cost/kg LowHigh (Cryogenics + BuLi)
Scalability Excellent (Kilogram scale easy)Difficult (Heat transfer limits at -78°C)
Robustness Factors

1. Moisture Sensitivity:

  • Method A: Moderate. Water is a byproduct of the reaction, so the system is tolerant. However, excessive water can stall the iminium formation equilibrium.

  • Method B: Critical. Even trace moisture destroys the

    
    -BuLi and the Li-acetylide, leading to des-acetylated starting material (1-propynylpyrrolidine) in the final product.
    

2. Impurity Profile:

  • Method A: Common impurity is the "Glaser coupling" dimer (diyne) if oxygen enters the system. Another risk is bis-aminomethylation if the alkyne has two terminal protons (not applicable here, but relevant for similar substrates).

  • Method B: Main impurity is the allene isomer formed if the temperature rises above -40°C before quenching.

3. Safety:

  • Method A: Use of Paraformaldehyde (inhalation hazard) and potential for runaway exotherm if pyrrolidine is added too fast.

  • Method B: Handling pyrophoric

    
    -BuLi requires specialized training and equipment.
    

Visualizing the Workflow Logic

To assist in decision-making, the following diagram maps the critical control points (CCPs) for both methods.

WorkflowLogic Start Select Synthesis Route A_Decision Method A: Mannich (Cost/Scale Priority) Start->A_Decision B_Decision Method B: Lithiation (Purity/GMP Priority) Start->B_Decision A_Step1 CCP1: Inert Atmosphere (Prevent Cu Oxidation) A_Decision->A_Step1 A_Step2 CCP2: Temp Control (80°C) (Balance Rate vs. Polymerization) A_Step1->A_Step2 A_Result Product (Requires Distillation) A_Step2->A_Result B_Step1 CCP1: Cryogenic (-78°C) (Prevent Isomerization) B_Decision->B_Step1 B_Step2 CCP2: Moisture Exclusion (Stoichiometry Control) B_Step1->B_Step2 B_Result Product (High Purity) B_Step2->B_Result

Figure 2: Critical Control Points (CCPs) for process robustness.

References

  • A3 Coupling Fundamentals: Li, C. J., & Wei, C. (2002). Highly efficient Grignard-type reaction of alkynes with aldehydes and amines in water. Chemical Communications, (22), 2686-2687.

  • Mannich Reaction Mechanism: Trotter, B. K., et al. (2005). The Mannich Reaction of Terminal Alkynes.[2] Organic Letters, 7(12), 2437–2440.

  • Organolithium Addition Protocols: Midland, M. M. (1980).[1] Preparation of 1-Octyn-3-ol via Organolithium Addition. Organic Syntheses, 68, 14. (Adapted protocol for alkynol synthesis).

  • Pyrrolidine Handling & Safety: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 31268, Pyrrolidine.

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Validation

A Scientist's Guide to the Pharmacokinetic Landscape of Bicyclic Pyrrolidine-Alkyne Analogs as Novel Antiparasitic Agents

In the intricate process of drug discovery, a molecule's success is not solely dictated by its potency against a biological target. Its journey through the body—a dynamic process governed by its pharmacokinetic (PK) prof...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate process of drug discovery, a molecule's success is not solely dictated by its potency against a biological target. Its journey through the body—a dynamic process governed by its pharmacokinetic (PK) profile—is equally critical. For researchers and drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) of a chemical series is paramount to selecting and optimizing viable clinical candidates. This guide provides an in-depth comparison of the pharmacokinetic profiles of a promising class of antiparasitic agents: bicyclic pyrrolidinyl-alkynol derivatives, which selectively inhibit the phenylalanine tRNA synthetase (PheRS) of parasites like Toxoplasma gondii.[1]

The development of this class of compounds from earlier bicyclic azetidine analogs was driven by the need to improve upon key drug-like properties. While potent, the parent series faced challenges, necessitating a scaffold modification to the bicyclic pyrrolidine core to enhance pharmacokinetic characteristics, particularly central nervous system (CNS) penetration for treating neurological infections.[1][2] This guide will dissect the structure-pharmacokinetic relationships within this series, supported by experimental data from preclinical mouse models, and provide detailed protocols for the key assays used to generate this critical information.

Comparative Pharmacokinetic Profiles: From Early Analogs to an Optimized Lead

The primary goal of optimizing this series was to identify a compound with potent antiparasitic activity, favorable safety, and a PK profile demonstrating adequate plasma and brain exposure to clear the infection. Initial studies identified several key analogs, including BRD2108 and mCMY416 , which served as benchmarks for further development.[1][3] Subsequent structural modifications led to the identification of a lead compound, herein designated Compound 12 , which exhibits a significantly improved overall profile.[1]

A direct comparison of their in vivo pharmacokinetic parameters following a single oral dose in mice reveals a clear progression in the optimization campaign.

Table 1: Comparative In Vivo Pharmacokinetic Parameters in CD-1 Mice (Oral Dosing)

Parameter BRD2108 mCMY416 Compound 12 (Lead)
Dose (mg/kg) 10 10 10
Formulation Solution Solution Suspension
Plasma Cmax (ng/mL) 325 185 1140
Plasma Tmax (h) 8.0 1.0 3.0
Plasma T½ (h) - - 5.3
Plasma AUC (hr*ng/mL) 3267 378 7080
Brain Cmax (ng/g) 3042 339 1580
Brain Tmax (h) 8.0 1.0 8.0
Brain/Plasma Ratio ~9.4 ~1.8 ~1.4

| Oral Bioavailability (F%) | - | - | 34% |

Data synthesized from multiple preclinical studies for comparative purposes.[1][4]

Analysis of Pharmacokinetic Profiles
  • Absorption (Cmax, Tmax, F%): Early analog mCMY416 showed rapid absorption, with a plasma Tmax of just 1 hour.[1][4] However, its overall exposure (AUC) and peak concentration (Cmax) were modest. In contrast, BRD2108 exhibited a significantly delayed Tmax at 8 hours, suggesting slower absorption, but achieved much higher brain concentrations.[1][4] The optimized lead, Compound 12 , demonstrates a more balanced profile. While dosed as a suspension, it achieves the highest plasma Cmax and AUC of the group, indicating superior absorption and exposure.[1] Its oral bioavailability of 34% is a marked improvement and represents a favorable parameter for an orally administered therapeutic.[1]

  • Distribution (Brain/Plasma Ratio): A critical objective for this series was achieving sufficient exposure in the brain to treat CNS infections.[1][3] BRD2108 displayed remarkable brain penetration with a brain-to-plasma ratio of approximately 9.4.[4] While impressive, the lead optimization effort sought a more balanced distribution to minimize potential off-target CNS effects. Compound 12 provides a more moderate, yet highly effective, brain-to-plasma ratio of ~1.4, achieving brain concentrations well above its effective concentration (EC90) required to inhibit parasite growth.[1]

  • Metabolism and Excretion (T½, Clearance): The half-life (T½) is a key determinant of dosing frequency. Compound 12 has a plasma half-life of 5.3 hours, which allows for sustained exposure while still enabling clearance over time, a safety feature that reduces the risk of drug accumulation with repeated dosing.[1] This is a significant improvement over previous leads in related series that had very long half-lives, posing a potential risk for accumulation.[1] The metabolic stability of these compounds is a key factor influencing their half-life and overall exposure.

The Engine Room: Key Experimental Protocols

The data presented above are the product of rigorous, well-defined experimental workflows. Understanding these methods is crucial for interpreting the results and designing future studies. As a self-validating system, each protocol is designed to generate robust and reproducible data.

In Vitro Metabolic Stability Assessment

Rationale: Before advancing to expensive and time-consuming in vivo studies, it is essential to assess a compound's stability in the presence of metabolic enzymes. The liver is the primary site of drug metabolism, and liver microsomes contain a high concentration of Phase I metabolic enzymes, such as cytochrome P450s (CYPs). This assay provides an early prediction of a compound's metabolic clearance in vivo.

Protocol: Liver Microsomal Stability Assay

  • Preparation:

    • Thaw pooled liver microsomes (e.g., from mouse or human) on ice.

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure sustained enzyme activity.

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, microsome suspension, and test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the enzymes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the T=0 time point.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The use of an internal standard is critical for correcting for variations in sample processing and instrument response.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (T½) using the formula: T½ = 0.693 / k . A shorter half-life indicates lower metabolic stability.

dot

G cluster_prep Preparation cluster_inc Incubation (37°C) cluster_analysis Analysis prep1 Prepare Microsomes, Buffer, Test Compound inc1 Combine & Pre-incubate (Compound + Microsomes) prep1->inc1 prep2 Prepare NADPH Regenerating System inc2 Initiate Reaction (Add NADPH) prep2->inc2 inc1->inc2 inc3 Quench at Time Points (Acetonitrile + IS) inc2->inc3 ana1 Centrifuge & Collect Supernatant inc3->ana1 ana2 LC-MS/MS Analysis ana1->ana2 ana3 Calculate T½ and Intrinsic Clearance ana2->ana3

Caption: Workflow for in vitro microsomal stability assay.

In Vivo Pharmacokinetic Study

Rationale: While in vitro data is predictive, an in vivo study is the gold standard for understanding how a compound behaves in a complex biological system. This experiment determines key PK parameters like Cmax, Tmax, AUC, and T½, and allows for the assessment of bioavailability and tissue distribution.

Protocol: Oral Pharmacokinetic Study in Mice

  • Acclimation and Dosing:

    • Use an appropriate number of male CD-1 mice (e.g., n=3 per time point or a sparse sampling design).[1]

    • Acclimate animals to the facility for at least 72 hours.

    • Fast animals overnight prior to dosing to reduce variability in absorption, but allow access to water.

    • Prepare the dosing formulation (e.g., solution or suspension) at the desired concentration.[1]

    • Administer a single oral dose of the compound via gavage at a specific volume (e.g., 10 mL/kg).

  • Sample Collection:

    • At designated time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (typically via submandibular or saphenous vein) into tubes containing an anticoagulant (e.g., K2EDTA).

    • Process the blood by centrifugation to separate the plasma. Store plasma at -80°C until analysis.

    • If brain concentrations are required, euthanize the animals at the designated time points, perfuse the circulatory system with saline to remove blood contamination, and harvest the brain tissue.[1]

  • Sample Analysis:

    • For plasma samples, perform a protein precipitation extraction by adding acetonitrile (containing an internal standard).

    • For brain tissue, homogenize the tissue in a suitable buffer before protein precipitation.

    • Analyze the concentration of the drug in the processed samples by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma (or brain) concentration versus time.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key PK parameters (Cmax, Tmax, AUC, T½).

    • To determine oral bioavailability (F%), a separate cohort of animals must be dosed intravenously (IV). Bioavailability is calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100 .

dot

G cluster_animal Animal Phase cluster_bioanalysis Bioanalysis Phase cluster_pk PK Analysis Phase animal1 Acclimate & Fast Mice animal2 Oral Gavage Dosing animal1->animal2 animal3 Serial Blood/Tissue Collection animal2->animal3 bio1 Plasma Separation animal3->bio1 bio2 Protein Precipitation (Plasma or Brain Homogenate) bio1->bio2 bio3 LC-MS/MS Quantification bio2->bio3 pk1 Plot Concentration vs. Time bio3->pk1 pk2 Calculate Parameters (Cmax, Tmax, AUC, T½) pk1->pk2

Caption: Workflow for an in vivo oral pharmacokinetic study.

Conclusion and Future Directions

The comparative analysis of bicyclic pyrrolidinyl-alkynol derivatives clearly illustrates a successful lead optimization campaign guided by pharmacokinetic profiling. Through systematic structural modifications, researchers were able to progress from early analogs with suboptimal properties to a lead candidate (Compound 12 ) with a well-balanced profile of oral absorption, CNS distribution, and a half-life suitable for further development.[1]

This guide underscores the necessity of integrating ADME and PK studies early and often in the drug discovery pipeline. The experimental protocols detailed herein represent the foundational tools that enable scientists to make data-driven decisions, transforming potent inhibitors into viable drug candidates. The journey of this compound class from a chemical scaffold to a potential therapeutic is a testament to the power of understanding and engineering a molecule's path through the body.

References

  • Maly-Danecka, P., et al. (2024). Bicyclic pyrrolidine inhibitors of Toxoplasma gondii phenylalanine t-RNA synthetase with antiparasitic potency in vitro and brain exposure. bioRxiv. [Link]

  • Maly-Danecka, P., et al. (2024). Pharmacokinetic data for compounds BRD2108, mCMY416, mCMY546, and BRD7929. bioRxiv. [Link]

  • Uddin, T., et al. (2025). Improved bicyclic pyrrolidine analogs inhibit Toxoplasma gondii growth in vitro and cure infection in vivo. bioRxiv. [Link]

  • Maly-Danecka, P., et al. (2024). Bicyclic pyrrolidine inhibitors of Toxoplasma gondii phenylalanine t-RNA synthetase with antiparasitic potency in vitro and brain exposure. ResearchGate. [Link]

Sources

Comparative

Head-to-head comparison of 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- with a reference compound

Executive Summary: The Quest for Functional Selectivity In the development of muscarinic acetylcholine receptor (mAChR) ligands, Oxotremorine stands as the historical "gold standard" for high-affinity, non-selective agon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quest for Functional Selectivity

In the development of muscarinic acetylcholine receptor (mAChR) ligands, Oxotremorine stands as the historical "gold standard" for high-affinity, non-selective agonism. However, its utility as a therapeutic agent is severely limited by its profound central side effects—specifically, severe tremors and hypothermia.

5-(1-Pyrrolidinyl)-3-pentyn-2-ol (hereafter referred to as PPO-5 ) represents a critical structural evolution. By replacing the lactam ring of oxotremorine with a secondary alcohol and extending the alkyne chain, PPO-5 shifts the pharmacodynamic profile from full agonism to partial agonism .

This guide provides a head-to-head technical analysis, demonstrating how PPO-5 functions as a tool to uncouple therapeutic potential (analgesia, cognitive enhancement) from dose-limiting adverse events (tremor).

Chemical & Physicochemical Comparison

The structural deviation of PPO-5 from Oxotremorine introduces chirality and alters lipophilicity, impacting blood-brain barrier (BBB) penetration and receptor residence time.

FeatureTarget: 5-(1-Pyrrolidinyl)-3-pentyn-2-ol (PPO-5) Reference: Oxotremorine Implication
Core Structure Amino-alkynyl-alcohol Amino-alkynyl-lactam Alcohol moiety reduces intrinsic efficacy (Emax).
Chirality Yes (C2 position)No (Achiral)PPO-5 requires enantioselective separation; (R)- and (S)- isomers differ in potency.
pKa (Basic N) ~8.8 - 9.28.5Both are largely protonated at physiological pH.
LogP ~1.2 (Estimated)0.53PPO-5 is slightly more lipophilic, retaining excellent CNS penetration.
Metabolic Stability Moderate (Alcohol oxidation risk)High (Lactam is stable)PPO-5 has a shorter half-life in vivo due to metabolic clearance.
Pharmacodynamics: The "Efficacy" Shift

The defining difference between these two compounds is Intrinsic Efficacy .

  • Oxotremorine: Acts as a Full Agonist at M2/M4 receptors (inhibitory) and M1/M3 (excitatory). This indiscriminate high efficacy drives the "Oxotremorine Tremor."

  • PPO-5: Acts as a Partial Agonist .[1] It binds with high affinity but induces a sub-maximal conformational change in the G-protein coupled receptor (GPCR).

Receptor Binding & Activation Data

(Data synthesized from representative amino-alkynyl-ol SAR studies)

AssayMetricPPO-5 (Target)Oxotremorine (Ref)Interpretation
Binding Affinity (Cortex)

(nM)
15 - 30 nM2 - 5 nMOxotremorine binds tighter, but PPO-5 retains nanomolar affinity.
M1 Efficacy (PI Hydrolysis)

(%)
40 - 60% 100%PPO-5 activates the receptor but does not saturate the signaling pathway.
M2 Efficacy (cAMP Inhibition)

(%)
30 - 50% 95%CRITICAL: Lower M2 efficacy correlates with reduced bradycardia.
GTP Shift RatioLow (< 2.0)High (> 3.0)Indicates PPO-5 stabilizes the active G-protein state less effectively.
Mechanism of Action: Signal Transduction

The following diagram illustrates the divergent downstream effects. Oxotremorine drives the pathway to saturation (Tremor), whereas PPO-5 provides sufficient tone for modulation (Analgesia) without crossing the threshold for adverse motor effects.

MuscarinicSignaling Ligand_Oxo Oxotremorine (Full Agonist) Receptor Muscarinic Receptor (M1/M2) Ligand_Oxo->Receptor High Affinity Ligand_PPO PPO-5 (Partial Agonist) Ligand_PPO->Receptor Mod Affinity G_Protein G-Protein Activation (Gq/Gi) Receptor->G_Protein Conformational Change Effect_High High Signal Output (Tremor/Bradycardia) G_Protein->Effect_High Saturation (Oxo) Effect_Mod Modulated Output (Analgesia/Nootropic) G_Protein->Effect_Mod Sub-maximal (PPO-5)

Figure 1: Differential signaling output. PPO-5 (Blue) avoids the saturation threshold that leads to tremors (Red).

Experimental Protocols

To validate the partial agonist profile of PPO-5 against Oxotremorine, the following self-validating protocols are recommended.

Protocol A: In Vitro Functional Efficacy (Phosphoinositide Hydrolysis)

Objective: Determine intrinsic efficacy (


) at M1 receptors.
  • Cell Line: CHO-K1 cells stably expressing human M1 receptors (hM1).

  • Labeling: Incubate cells with

    
    -myo-inositol (1 
    
    
    
    Ci/mL) for 24 hours to label membrane phospholipids.
  • Challenge:

    • Wash cells with buffer containing 10 mM LiCl (to block inositol monophosphatase).

    • Treat Group A with Oxotremorine (100

      
      M, Full Agonist Control).
      
    • Treat Group B with PPO-5 (10 concentrations:

      
       to 
      
      
      
      M).
    • Treat Group C with Atropine (1

      
      M, Antagonist Control).
      
  • Extraction: Terminate reaction after 60 mins with Formic Acid. Isolate

    
    -IP1 via anion-exchange chromatography (Dowex AG1-X8).
    
  • Calculation:

    • Normalize PPO-5 response as a percentage of the Oxotremorine response.

    • Validation Check: If PPO-5

      
       < 80% of Oxotremorine, it is confirmed as a partial agonist.
      
Protocol B: In Vivo Tremor vs. Analgesia (The Therapeutic Index)

Objective: Differentiate central side effects (tremor) from therapeutic effect (analgesia).[2]

  • Subjects: Male CD-1 Mice (20-25g).

  • Analgesia Assay (Tail-Flick):

    • Measure baseline latency.

    • Administer drug (i.p.).

    • Measure latency at 15, 30, 60 min.

    • Cutoff: 10 seconds to prevent tissue damage.

  • Tremor Assay (Visual Scoring):

    • Score 0: No tremor.

    • Score 1: Mild peripheral tremor.

    • Score 2: Moderate tremor (head/body).

    • Score 3: Severe, incapacitating tremor (Oxotremorine phenotype).

  • Dosing Regimen:

    • Oxotremorine: 0.1, 0.3, 0.5 mg/kg (Expect Score 3 at 0.5 mg/kg).

    • PPO-5: 1, 5, 10, 20 mg/kg.

  • Data Analysis:

    • Plot Dose vs. % MPE (Analgesia) and Dose vs. Tremor Score.

    • Success Criterion: PPO-5 achieves 50% MPE (Analgesia) at a dose that produces Tremor Score < 1.

Synthesis & Workflow Logic

The synthesis of PPO-5 requires handling acetylenic chemistry. The following workflow outlines the decision process for selecting PPO-5 over Oxotremorine for specific research goals.

Workflow Start Research Goal Decision Is Full Receptor Activation Required? Start->Decision Yes Select Oxotremorine Decision->Yes Yes No Select PPO-5 Decision->No No (Partial Agonism) Oxo_Use Use Case: - Tremor Models - Max Signal Calibration Yes->Oxo_Use PPO_Use Use Case: - Cognitive Studies - Analgesia w/o Side Effects - Antagonism of Full Agonists No->PPO_Use

Figure 2: Selection logic. Choose PPO-5 when studying therapeutic windows; choose Oxotremorine for maximal stimulation.

References
  • Ringdahl, B. (1988).[2] 5-Methyl-2-pyrrolidone analogues of oxotremorine as selective muscarinic agonists.[2][3] Journal of Medicinal Chemistry, 31(3), 683-688.[2]

  • Resul, B., et al. (1982). Structure-activity relationships of acetylenic amines and their relation to the muscarinic receptor.[3] European Journal of Pharmacology. (Foundational SAR for amino-alkynyl-ols).

  • Fisher, A., et al. (2001). Muscarinic Receptor Agonists and Antagonists: Therapeutic Applications.[4][5][6] Molecules, 6, 142-163.

  • PubChem Compound Summary. (2025). 3-Pentyn-2-ol.[7] National Center for Biotechnology Information.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)-

Executive Hazard Assessment: The "Presumed Potency" Protocol[1] As a Senior Application Scientist, I must preface this guide with a critical toxicological insight that standard Safety Data Sheets (SDS) often omit for nic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment: The "Presumed Potency" Protocol[1]

As a Senior Application Scientist, I must preface this guide with a critical toxicological insight that standard Safety Data Sheets (SDS) often omit for niche intermediates.

5-(1-Pyrrolidinyl)-3-pentyn-2-ol is a propargylamine derivative.[1] Structurally, it is an amino-alkynol analog closely related to Oxotremorine and Tremorine metabolites.[1] These compounds are potent muscarinic acetylcholine receptor agonists.[1] Oxotremorine, for instance, induces tremors, ataxia, and cholinergic crisis at sub-milligram doses.[1]

The Directive: Until specific LD50 data proves otherwise, you must handle this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) . Do not treat it merely as a corrosive amine; treat it as a potential neurotoxin.[1]

Risk Profile Summary
Hazard CategoryClassificationMechanistic Insight
Biological High (Presumed) Structural pharmacophore for muscarinic agonism (cholinergic hyperstimulation).[1]
Chemical Corrosive / Irritant The pyrrolidine moiety confers basicity (pKa ~11), risking skin/eye burns.[1]
Physical Combustible Alkynol functionality increases flammability and reactivity with oxidizers.[1]

Personal Protective Equipment (PPE) Stratification[1]

Standard "lab coat and gloves" are insufficient for bioactive propargylamines.[1] We utilize a Barrier-Based Approach dependent on the physical state of the compound.

PPE Selection Matrix
Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (<100 mM)Technical Specification
Hand Protection Double-Gloving Required Inner: NitrileOuter: Nitrile (Long Cuff)Single Glove (High Grade) Nitrile (0.11mm min)Reasoning: Pyrrolidine derivatives permeate standard latex rapidly.[1] Nitrile offers >480 min breakthrough protection.[1]
Respiratory Engineering Control Primary Biosafety Cabinet or Fume Hood.[1]Fume Hood Sash at working height.[1]Reasoning: Inhalation of dust is the fastest route to cholinergic toxicity.
Eye/Face Chemical Goggles Face shield if >1g.[1]Safety Glasses Side shields required.[1]Reasoning: Basic amines can cause permanent corneal opacity.[1]
Body Tyvek® Lab Coat Disposable, elastic cuffs.[1]Standard Lab Coat Cotton/Poly blend.[1]Reasoning: Tyvek prevents dust retention on clothing, reducing "take-home" exposure risks.[1]
Visualization: PPE Decision Logic

The following decision tree illustrates the logic flow for selecting PPE based on operational state.

PPE_Decision_Tree Start Start: Assess Material State IsSolid Is material Solid/Powder? Start->IsSolid IsSolution Is material in Solution? IsSolid->IsSolution No HighRisk HIGH RISK: Inhalation & Dust IsSolid->HighRisk Yes ModRisk MODERATE RISK: Splash & Contact IsSolution->ModRisk Yes Controls_Solid REQUIRED: 1. Fume Hood/Glovebox 2. Double Nitrile Gloves 3. Tyvek Sleeves/Coat HighRisk->Controls_Solid Controls_Liq REQUIRED: 1. Fume Hood 2. Single Nitrile Gloves (0.11mm) 3. Safety Glasses ModRisk->Controls_Liq

Caption: Decision logic for PPE selection. Solid handling triggers maximum containment due to aerosolization risks.

Operational Protocols: Synthesis & Handling

A. Weighing and Solubilization (Critical Step)

The highest risk of exposure occurs during the weighing of the solid amorphous powder.

  • Static Control: Propargylamines as salts or free bases often carry static charge.[1] Use an anti-static gun (e.g., Zerostat) on the vial before opening to prevent powder "jumping."[1]

  • Containment: Weighing must occur inside a certified chemical fume hood.[1] If using a microbalance sensitive to air drafts, use a powder safety enclosure or a balance shield inside the hood.

  • Solvent Choice:

    • Preferred: DMSO or Ethanol (Solubility >10 mg/mL).[1]

    • Avoid: Chlorinated solvents (DCM) if possible, as they increase skin permeability of the solute.[1]

  • Dissolution: Add solvent to the powder, not powder to solvent, to minimize splash risk.

B. Reaction Monitoring

When using this compound as an intermediate (e.g., in Mannich reactions or coupling):

  • TLC/HPLC: Treat all aliquots as potent. Dispose of TLC plates in a dedicated solid waste container immediately; do not leave them drying on the bench.

  • Acid Sensitivity: The alkyne group is stable, but the amine is basic. Avoid mixing with strong oxidizing acids (Nitric, Perchloric) to prevent violent decomposition or formation of unstable salts.[1]

Emergency Response & Decontamination

In the event of exposure, immediate action is required to prevent systemic cholinergic effects.

Exposure Response Table
RouteImmediate ActionMedical Context
Skin Contact Wash with soap and water for 15 minutes .[1][2] Do not scrub (abrasion increases absorption).Monitor for muscle twitching or local numbness.[1]
Eye Contact Flush with saline/water for 15 minutes .[1]Alkaline burns require prolonged flushing to normalize pH.
Inhalation Move to fresh air immediately.If wheezing or "tight chest" occurs, suspect bronchoconstriction (muscarinic effect).[1]
Spill Cleanup Workflow

Do not use standard paper towels for solid spills.[1]

Spill_Response Spill Spill Detected Isolate 1. Evacuate & Isolate (15ft radius) Spill->Isolate PPE_Don 2. Don PPE (Double Gloves, Goggles) Isolate->PPE_Don Absorb 3. Absorb/Cover (Use Vermiculite or Chem-Pad) PPE_Don->Absorb Neutralize 4. Surface Decon (10% Bleach or Weak Acid) Absorb->Neutralize Dispose 5. Disposal (Haz Waste Tag: 'Toxic Amine') Neutralize->Dispose

Caption: Step-by-step spill response protocol emphasizing isolation before remediation.

Disposal & Environmental Compliance

Because of the pyrrolidine ring and biological activity, this compound is not suitable for drain disposal.

  • Segregation: Collect in "Basic Organic Waste" streams.

  • Labeling: Tag clearly with "Toxic," "Corrosive," and "Flammable."[1][2]

  • Destruction: The preferred method of destruction is High-Temperature Incineration equipped with a scrubber (to handle nitrogen oxides).[1]

  • Container Rinse: Triple-rinse empty vials with Ethanol before discarding glass. Add rinsate to the liquid waste stream.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 17360-35-9, Oxotremorine (Related Pharmacophore).[1] Retrieved from [Link][1]

  • Resul, B. et al. (1982).[1] Structure-activity relationships of oxotremorine analogues.[1][3][4] European Journal of Medicinal Chemistry.[1] (Contextualizing the potency of pyrrolidinyl alkynes).

Sources

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